4-(2-Bromoethoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKAPFWKLFIYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368723 | |
| Record name | 4-(2-Bromoethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37142-39-5 | |
| Record name | 4-(2-Bromoethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37142-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Bromoethoxy)benzonitrile (CAS: 37142-39-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethoxy)benzonitrile is a bifunctional organic molecule belonging to the benzonitrile class of compounds. Its structure, incorporating a reactive bromoethoxy group and a cyano-substituted benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct reactive sites allows for sequential and regioselective modifications, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 37142-39-5 | [1] |
| Molecular Formula | C₉H₈BrNO | [1][2][3] |
| Molecular Weight | 226.07 g/mol | [1][2][3] |
| Appearance | Solid (form) | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 2.4 | [1][3] |
Safety Information:
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Acute toxicity, dermal | H312: Harmful in contact with skin |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H318: Causes serious eye damage |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis
The most common and logical method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-cyanophenol reacts with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1-bromo-2-chloroethane.
Experimental Protocol: Williamson Ether Synthesis
The following is a general protocol for the Williamson ether synthesis that can be adapted for the preparation of this compound.
Materials:
-
4-Cyanophenol
-
1,2-Dibromoethane (or 1-bromo-2-chloroethane)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1-1.5 eq) portion-wise to the solution while stirring.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide.
-
Add 1,2-dibromoethane (a slight excess, e.g., 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Williamson Ether Synthesis Workflow.
Spectroscopic Data
While specific, experimentally-derived spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
Aromatic protons would appear as two doublets in the range of δ 7.0-8.0 ppm.
-
The methylene protons of the ethoxy group would appear as two triplets, with the protons adjacent to the oxygen being more downfield (δ ~4.0-4.5 ppm) than the protons adjacent to the bromine (δ ~3.5-4.0 ppm).
¹³C NMR:
-
The carbon of the nitrile group would appear around δ 118-120 ppm.
-
Aromatic carbons would be observed in the region of δ 110-165 ppm.
-
The methylene carbons of the ethoxy group would appear at approximately δ 65-70 ppm (C-O) and δ 28-33 ppm (C-Br).
IR Spectroscopy:
-
A sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.
-
C-O stretching vibrations of the ether linkage would be observed in the range of 1250-1000 cm⁻¹.
-
C-Br stretching would be found in the fingerprint region, typically below 700 cm⁻¹.
-
Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and aromatic C=C stretching bands would be seen in the 1600-1450 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would be expected at m/z 225 and [M+2]⁺ at m/z 227 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.
-
Fragmentation would likely involve the loss of the bromoethyl group or cleavage of the ether bond.
Applications in Drug Development and Research
Benzonitrile derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.
While there is no direct evidence of this compound being a key intermediate in the synthesis of a specific marketed drug, its structural features suggest its potential as a versatile building block. The bromoethoxy moiety allows for its use as an alkylating agent to introduce the 4-cyanophenoxyethyl group into a target molecule. This could be relevant in the synthesis of compounds targeting a variety of receptors and enzymes.
For instance, related benzonitrile derivatives are crucial intermediates in the synthesis of aromatase inhibitors like letrozole, which are used in the treatment of hormone-responsive breast cancer. Although the specific side chain differs, the underlying benzonitrile scaffold is a key pharmacophoric element.
The reactivity of the bromine atom allows for further modifications through nucleophilic substitution or cross-coupling reactions, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Potential Synthetic Applications.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its bifunctional nature allows for a range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. While detailed experimental data for some of its properties and its direct application in drug synthesis are not extensively documented, its structural relationship to known bioactive compounds suggests it is a promising area for further research and development. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting its key characteristics and potential for future applications.
References
4-(2-Bromoethoxy)benzonitrile physical and chemical properties
An In-depth Technical Guide to 4-(2-Bromoethoxy)benzonitrile
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and visualizes relevant workflows and pathways.
Core Properties and Identifiers
This compound is a bifunctional organic compound containing both a nitrile and a bromoalkoxy group. These functional groups make it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules in pharmaceutical and materials science research.
Compound Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 37142-39-5 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [1] |
| InChI | InChI=1S/C9H8BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 | [1][2] |
| InChIKey | IVKAPFWKLFIYCG-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1C#N)OCCBr | [1] |
| MDL Number | MFCD04125745 | [2] |
Physical and Chemical Properties
The table below outlines the known physical and chemical properties of this compound.
| Property | Value | Citation |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Topological Polar Surface Area | 33 Ų | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Rotatable Bond Count | 3 | [2] |
| XLogP3 | 2.4 | [1][2] |
| Exact Mass | 224.979 g/mol | [1][2] |
Reactivity and Synthesis
The reactivity of this compound is dictated by its two primary functional groups: the nitrile and the bromoethyl ether. The nitrile group can undergo hydrolysis or reduction, while the bromine atom is a good leaving group for nucleophilic substitution reactions.[3]
Caption: Potential reactivity pathways for this compound.
Experimental Protocols
Synthesis via Williamson Ether Synthesis (General Protocol):
A common method for preparing aryl ethers like this compound is the Williamson ether synthesis. This protocol is a generalized procedure based on this well-established reaction.
-
Deprotonation of Phenol: To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Addition of Alkyl Halide: Add 1,2-dibromoethane (1.2 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
References
In-Depth Technical Guide: 4-(2-Bromoethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic considerations for 4-(2-Bromoethoxy)benzonitrile, a key intermediate in organic synthesis and potential building block for novel therapeutic agents.
Molecular Weight and Physicochemical Properties
The molecular weight of this compound is a fundamental parameter for stoichiometric calculations in chemical reactions and for the characterization of resulting products. The molecular formula for this compound is C₉H₈BrNO.[1] The molecular weight is determined by the sum of the atomic weights of its constituent atoms.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 226.073 |
The calculated molecular weight is approximately 226.07 g/mol .
Synthesis and Experimental Protocols
Conceptual Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 4-cyanophenol and 1,2-dibromoethane.
Materials:
-
4-Cyanophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for reflux, extraction, and filtration
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanophenol (1 equivalent), anhydrous potassium carbonate (1.5-2 equivalents), and anhydrous acetone.
-
Addition of Reagent: Add 1,2-dibromoethane (a significant excess, e.g., 5-10 equivalents) to the stirred suspension. The large excess of dibromoethane is used to favor the formation of the desired mono-alkylated product over the bis-alkylation product.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess 1,2-dibromoethane and acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Experimental Workflow
The synthesis, purification, and characterization of benzonitrile derivatives typically follow a standardized workflow.
Caption: General experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
While there is a lack of specific research on the biological activity of this compound, the benzonitrile scaffold is present in numerous compounds with significant pharmacological properties.[2] Notably, some benzonitrile derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization.[2] Microtubules are critical components of the cytoskeleton and are essential for cell division; their disruption can lead to cell cycle arrest and apoptosis. A structurally related compound, 4-(2-bromoacetyl)benzonitrile, is utilized in the synthesis of STA-5312, a potent microtubule inhibitor.[3]
The following diagram illustrates the conceptual signaling pathway of tubulin polymerization inhibition, a mechanism through which some benzonitrile-containing compounds may exert their anticancer effects.
Caption: Conceptual pathway of tubulin polymerization inhibition by a benzonitrile derivative.
This guide serves as a foundational resource for researchers interested in this compound. Further investigation into its synthesis and biological activities is warranted to explore its full potential in drug discovery and development.
References
4-(2-Bromoethoxy)benzonitrile IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-Bromoethoxy)benzonitrile, a key intermediate in organic synthesis. The document details its chemical identity, physical properties, a representative synthetic protocol, and its structural characteristics, tailored for professionals in research and drug development.
Chemical Identity and Structure
The compound's unequivocal identification is paramount for its application in synthesis and research.
IUPAC Name: this compound[1][2]
Structure:
A simplified representation of the this compound structure, where Ph represents a benzene ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 37142-39-5 |
| Molecular Formula | C₉H₈BrNO[1][2] |
| InChI | InChI=1S/C9H8BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2[1][2] |
| InChIKey | IVKAPFWKLFIYCG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#N)OCCBr |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below, facilitating its handling and use in experimental settings.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 226.07 g/mol [1] |
| Appearance | Solid |
| Topological Polar Surface Area | 33 Ų[1] |
| XLogP3 | 2.4[1] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 3[2] |
Synthesis Protocol: Williamson Ether Synthesis
The following is a detailed experimental protocol for the synthesis of this compound from 4-hydroxybenzonitrile and 1,2-dibromoethane. This method is a variation of the Williamson ether synthesis, a robust and widely used method for preparing ethers.
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
4-hydroxybenzonitrile
-
1,2-dibromoethane (excess)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and extraction
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 4-hydroxybenzonitrile).
-
Addition of Reagent: To the stirred suspension, add 1,2-dibromoethane (3.0 eq).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux with vigorous stirring for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Extraction:
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow
The synthesis of this compound can be visualized as a straightforward two-step process, beginning with the deprotonation of the phenol followed by nucleophilic attack on the alkyl halide.
Caption: Williamson Ether Synthesis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(2-Bromoethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(2-Bromoethoxy)benzonitrile. Due to the limited availability of experimentally derived spectral data in the public domain, this guide leverages established principles of NMR spectroscopy and data from analogous compounds to predict and interpret the spectral features of the target molecule. This document serves as a valuable resource for the structural elucidation and characterization of this compound and related compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound have been predicted based on the analysis of substituent effects on aromatic systems and known spectral data for similar structural motifs, such as bromoethane and ethoxybenzene.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will show a characteristic AA'BB' system for the para-substituted benzene ring, while the ethoxy group will present two triplets.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | 7.60 | Doublet (d) | ~8.8 | 2H |
| H-3, H-5 | 6.95 | Doublet (d) | ~8.8 | 2H |
| -O-CH₂- | 4.35 | Triplet (t) | ~6.5 | 2H |
| -CH₂-Br | 3.65 | Triplet (t) | ~6.5 | 2H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will display signals for the eight unique carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the substituents and their position on the aromatic ring and the ethyl chain.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 162.0 |
| C-2, C-6 | 134.0 |
| C-3, C-5 | 115.0 |
| C-4 | 104.0 |
| C≡N | 119.0 |
| -O-CH₂- | 68.0 |
| -CH₂-Br | 28.0 |
Structural Elucidation and Signal Assignment
The predicted NMR data allows for a comprehensive structural assignment of this compound.
Caption: Molecular structure of this compound with labeled atoms for NMR signal correlation.
Experimental Protocol for NMR Spectroscopy
The following provides a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
Caption: A simplified workflow illustrating the key stages of an NMR experiment.
Conclusion
This technical guide has presented a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The provided tables of predicted chemical shifts and coupling constants, along with the structural assignment diagram, offer a solid foundation for the spectroscopic characterization of this molecule. The outlined experimental protocol serves as a practical guide for researchers to acquire high-quality NMR data. While the spectral data herein is predicted, it provides a robust framework for the analysis and confirmation of the structure of this compound in a laboratory setting.
A Technical Guide to the Spectroscopic Analysis of 4-(2-Bromoethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for the compound 4-(2-Bromoethoxy)benzonitrile. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a predictive analysis based on the well-established spectroscopic behaviors of its constituent functional groups. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Predicted FT-IR Spectroscopic Data
FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The predicted FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its nitrile, aromatic ether, and alkyl bromide moieties.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2220-2260 | Strong, Sharp | C≡N stretch | Aromatic Nitrile |
| 3100-3000 | Medium | C-H stretch | Aromatic Ring |
| 2960-2850 | Medium | C-H stretch | Alkane (CH₂) |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1250-1200 | Strong | Asymmetric C-O-C stretch | Aryl-Alkyl Ether |
| 1050-1000 | Strong | Symmetric C-O-C stretch | Aryl-Alkyl Ether |
| 600-500 | Medium | C-Br stretch | Alkyl Bromide |
Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in pairs of peaks (M and M+2) of almost equal intensity for all bromine-containing fragments.[1][2][3][4]
Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Description of Fragmentation |
| 225/227 | [C₉H₈BrNO]⁺ | Molecular Ion (M⁺) |
| 146 | [C₈H₆NO]⁺ | Loss of the bromoethyl radical (•CH₂CH₂Br) |
| 118 | [C₇H₄N]⁺ | Loss of CO from the [C₈H₆NO]⁺ fragment |
| 107/109 | [CH₂CH₂Br]⁺ | Cleavage of the ether bond |
| 90 | [C₆H₄N]⁺ | Fragmentation of the benzonitrile ring |
Experimental Protocols
The following are generalized experimental protocols for obtaining FT-IR and mass spectrometry data for an organic compound like this compound.
3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation :
-
Solid State (ATR) : A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. This is a rapid and common method that requires minimal sample preparation.
-
KBr Pellet : A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
-
Data Acquisition :
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.
-
The sample is placed in the beam path, and the spectrum is recorded.
-
Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
3.2. Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or a direct insertion probe. Electron ionization (EI) is a common ionization method for this type of molecule.
-
Sample Preparation :
-
GC-MS : The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane, methanol) and injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.
-
Direct Insertion Probe : A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source of the mass spectrometer. The sample is then heated to induce vaporization.
-
-
Data Acquisition :
-
The vaporized sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for FT-IR and Mass Spectrometry Analysis.
References
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
Solubility of 4-(2-Bromoethoxy)benzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-(2-Bromoethoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined herein are standard practices in the field and can be readily adapted for the precise determination of the solubility of this compound and related compounds.
Introduction
This compound is a bifunctional molecule containing a nitrile group and a bromoethoxy substituent attached to a benzene ring. Its structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in various stages of drug development, including reaction optimization, purification, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | --INVALID-LINK-- |
| Molecular Weight | 226.07 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| XLogP3 | 2.4 | --INVALID-LINK-- |
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been reported. However, for a structurally related compound, 4-(2-Bromoacetyl)benzonitrile, it is noted to be soluble in methanol. This suggests that polar protic solvents may be effective for dissolving this compound. To address this data gap, a generalized experimental protocol for determining solubility is provided below. Researchers can utilize this methodology to generate precise and reliable solubility data for their specific applications.
The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound in various organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Acetonitrile | |||
| Toluene | |||
| Add other solvents as needed |
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[1][2][3] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then quantifying the mass of the dissolved solute after solvent evaporation.
Materials
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (chemically resistant to the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed vial in a constant temperature shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the mixture to settle for a short period at the constant temperature to let the undissolved solid precipitate.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the collected supernatant through a chemically resistant syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Continue the evaporation process until a constant weight of the dried solute is achieved.
-
Record the final mass of the evaporation dish with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
References
An In-depth Technical Guide to 4-(2-Bromoethoxy)benzonitrile: Handling, Storage, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the handling, storage, and key physicochemical properties of 4-(2-Bromoethoxy)benzonitrile. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound. While direct biological applications and specific signaling pathways for this molecule are not extensively documented in publicly available literature, this guide offers valuable information on its chemical characteristics and general experimental protocols for related compounds.
Physicochemical and Safety Data
This compound is a solid organic compound with the molecular formula C₉H₈BrNO.[1][2] It is important to handle this chemical with appropriate safety precautions due to its potential hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Exact Mass | 224.979 g/mol | [1][2] |
| XLogP3 | 2.4 | [1][2] |
| Topological Polar Surface Area | 33 Ų | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
Table 2: Hazard Identification and Safety Information
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed[1][2] | Acute Toxicity, Oral (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Causes skin irritation[1][2] | Skin Corrosion/Irritation (Category 2) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Causes serious eye irritation[1][2] | Serious Eye Damage/Eye Irritation (Category 2A) | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. |
| May cause respiratory irritation[1][2] | Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3) | P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. |
Handling and Storage Recommendations
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage: There is some variability in storage temperature recommendations from different suppliers, ranging from room temperature to -20°C. For long-term storage and to ensure maximum stability, it is advisable to store this compound at -20°C in a tightly sealed container .[3] For short-term storage, room temperature in a cool, dry, and well-ventilated area is also cited.[2] It is important to protect the compound from moisture.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, amines, and metals.
Experimental Protocols
General Synthesis and Purification Workflow for a Benzonitrile Derivative
The following diagram and protocol describe a general workflow for the synthesis and purification of a benzonitrile derivative, which can serve as a starting point for working with this compound.
Caption: General workflow for the synthesis and purification of a benzonitrile derivative.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting phenol (e.g., 4-hydroxybenzonitrile) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF).
-
Addition of Alkylating Agent: Add the bromo-containing reactant (e.g., 1,2-dibromoethane) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Stability Assessment Protocol
A stability testing program is essential to determine the shelf-life and appropriate storage conditions for a chemical compound. The following is a general protocol for assessing the stability of an alkyl halide-containing organic compound, which can be adapted for this compound.
Caption: General workflow for a stability assessment study of a chemical compound.
Methodology:
-
Reference Standard: Obtain a well-characterized, high-purity sample of this compound to serve as the reference standard.
-
Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from potential degradation products.
-
Storage Conditions: Aliquot the sample into appropriate containers and store them under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH). Include stress conditions such as exposure to light (photostability).
-
Time Points: Establish a schedule for pulling samples for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
-
Analysis: At each time point, analyze the samples using the validated HPLC method to determine the purity of the compound and quantify any degradation products. LC-MS can be used to identify the structure of the degradation products.
-
Data Evaluation: Evaluate the data to determine the rate of degradation and identify any trends. This information is used to establish a retest period or shelf life and to confirm the recommended storage conditions.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the direct biological activity or implication of this compound in specific signaling pathways. Benzonitrile derivatives, in general, are a versatile class of compounds used in the synthesis of various pharmacologically active molecules.[4] The bromoethoxy moiety can act as a linker or a reactive group for covalent modification of biological targets. However, without specific studies on this particular compound, any discussion of its biological role would be speculative. Researchers are encouraged to perform their own biological assays to determine the activity profile of this compound.
Conclusion
This compound is a useful chemical intermediate that requires careful handling and storage due to its potential hazards. This guide provides a summary of its known properties and general experimental workflows that can be adapted for its use in a research and development setting. Further investigation is needed to elucidate the specific biological activities and potential applications of this compound in drug discovery and development.
References
- 1. This compound | C9H8BrNO | CID 2452212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile,4-(2-bromoethoxy)- | CymitQuimica [cymitquimica.com]
- 3. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
An In-depth Technical Guide to High-Purity 4-(2-Bromoethoxy)benzonitrile for Researchers
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in sourcing and utilizing high-purity 4-(2-Bromoethoxy)benzonitrile. This key chemical intermediate is valuable in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. This document provides an overview of commercial suppliers, a plausible synthetic pathway, and a typical quality control workflow.
Commercial Suppliers of this compound
For researchers requiring high-purity this compound, several commercial suppliers are available. The table below summarizes key information from a selection of vendors. Purity levels are a critical consideration, and while some suppliers state a specific purity, it is often advisable to request a certificate of analysis for batch-specific data.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| CymitQuimica | 98%[1] | 37142-39-5 | C₉H₈BrNO | 226.07 | Offers various quantities for laboratory use.[1] |
| Oakwood Chemical | Not specified | 37142-39-5 | C₉H₈BrNO | 226.07 | Provides the compound, but purity details require inquiry. |
| Sigma-Aldrich | Not specified | 37142-39-5 | C₉H₈BrNO | 226.07 | Product is available, but detailed specifications are not readily provided. |
Note: The availability and specifications of chemical compounds can change. It is always recommended to contact the suppliers directly for the most current information and to request a certificate of analysis to confirm the purity and identity of the product.
Synthesis and Quality Control
While specific proprietary synthesis and quality control protocols from commercial suppliers are not publicly available, a chemically plausible and widely utilized method for the synthesis of aryl ethers like this compound is the Williamson ether synthesis.
Plausible Synthesis Pathway
A likely synthetic route to this compound involves the reaction of 4-cyanophenol with 1,2-dibromoethane under basic conditions. The following diagram illustrates this probable synthetic workflow.
Experimental Protocol: Representative Williamson Ether Synthesis
The following is a generalized experimental protocol for the synthesis of this compound based on the Williamson ether synthesis.
Materials:
-
4-Cyanophenol
-
1,2-Dibromoethane (in excess)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or another suitable polar aprotic solvent
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenol in acetone.
-
Addition of Base: Add potassium carbonate to the solution. The mixture is typically stirred for a short period to allow for the formation of the potassium salt of the phenol.
-
Addition of Alkylating Agent: Add an excess of 1,2-dibromoethane to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting crude product in an organic solvent like ethyl acetate and wash with deionized water and then with a brine solution to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control Workflow
To ensure the purity and identity of the synthesized this compound, a rigorous quality control process is necessary. The following diagram outlines a typical quality control workflow.
References
The Role of 4-(2-Bromoethoxy)benzonitrile as a Versatile Chemical Intermediate in Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethoxy)benzonitrile is a bifunctional chemical intermediate of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromoethoxy group and a cyano-substituted aromatic ring, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including biologically active compounds. This technical guide provides an in-depth analysis of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties and Safety Information
A comprehensive understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Appearance | Solid | [2] |
| CAS Number | 37142-39-5 | [1] |
| Purity | Typically 98% | [2] |
| Storage | Store at -20°C for long-term stability. | [3] |
Safety Hazards: this compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, is harmful if inhaled, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment should be worn when handling this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the etherification of 4-cyanophenol with 1,2-dibromoethane. This reaction is usually carried out in the presence of a base to deprotonate the phenol, facilitating the nucleophilic attack on one of the carbon atoms of 1,2-dibromoethane.
Experimental Protocols
General Experimental Protocol: Synthesis of a Furan-2-Carboxamide Derivative
While a direct synthesis of the potent Nav1.8 blocker A-803467 from this compound is not prominently documented, the following protocol outlines a general and widely applicable method for the synthesis of 5-aryl-furan-2-carboxamides, a class of compounds to which A-803467 belongs. This protocol can be adapted for the synthesis of various analogs.
Step 1: Synthesis of 5-(4-chlorophenyl)furan-2-carboxylic acid
This step typically involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a furan-2-carboxylic acid derivative and a substituted aryl boronic acid or organotin reagent.
Materials:
-
5-Bromofuran-2-carboxylic acid
-
4-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)
Procedure:
-
To a reaction vessel, add 5-bromofuran-2-carboxylic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 5-(4-chlorophenyl)furan-2-carboxylic acid.
Step 2: Amide Coupling to form 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (A-803467)
Materials:
-
5-(4-chlorophenyl)furan-2-carboxylic acid
-
3,5-Dimethoxyaniline
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA or triethylamine)
-
Solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve 5-(4-chlorophenyl)furan-2-carboxylic acid (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add 3,5-dimethoxyaniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield A-803467.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Conditions |
| 5-Bromofuran-2-carboxylic acid | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)furan-2-carboxylic acid | ~80-95% | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Reflux |
| 5-(4-chlorophenyl)furan-2-carboxylic acid | 3,5-Dimethoxyaniline | A-803467 | ~70-90% | HATU, DIPEA, DMF, RT |
Role as a Chemical Intermediate in the Synthesis of Bioactive Molecules
This compound serves as a key building block for the introduction of a cyanophenoxyethyl moiety into a target molecule. The bromo group acts as a good leaving group in nucleophilic substitution reactions, allowing for the facile attachment of this fragment to various nucleophiles such as amines, phenols, and thiols. The cyano group can be retained in the final product as a key pharmacophore or can be further transformed into other functional groups like carboxylic acids, amides, or amines.
A significant application of this scaffold is in the synthesis of selective inhibitors of the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[4][5] Blockade of Nav1.8 is a promising therapeutic strategy for the treatment of neuropathic and inflammatory pain.[6][7]
Case Study: Synthesis of Nav1.8 Inhibitor A-803467
A-803467, with the chemical name 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide, is a potent and selective inhibitor of the Nav1.8 sodium channel.[6][7] While a direct synthetic route from this compound is not explicitly detailed in the literature, the structural motifs present in A-803467 highlight the potential utility of benzonitrile derivatives in the synthesis of such complex molecules. The synthesis of A-803467 involves the coupling of a 5-aryl-furan-2-carboxylic acid with a substituted aniline, as detailed in the experimental protocol section. The benzonitrile moiety could be envisioned as a precursor to the furan ring through various synthetic transformations.
Signaling Pathway and Experimental Workflow
The therapeutic effect of A-803467 is achieved through the modulation of the Nav1.8 signaling pathway, which is integral to pain perception.
Caption: Signaling pathway of pain perception via the Nav1.8 sodium channel and the inhibitory action of A-803467.
The general workflow for the discovery and evaluation of Nav1.8 inhibitors like A-803467 involves several key stages, from initial synthesis to preclinical evaluation.
Caption: General experimental workflow for the development of Nav1.8 inhibitors.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the introduction of the cyanophenoxyethyl moiety, a key structural element in various biologically active molecules. While its direct application in the synthesis of the potent Nav1.8 inhibitor A-803467 is not explicitly documented, the chemistry of benzonitrile derivatives is central to the construction of such complex therapeutic agents. The continued exploration of the reactivity of this compound and related compounds will undoubtedly lead to the discovery of novel molecules with important therapeutic applications.
References
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Theoretical Properties of 4-(2-Bromoethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Bromoethoxy)benzonitrile is a molecule of interest in medicinal chemistry and materials science, serving as a versatile building block for more complex structures. A thorough understanding of its molecular properties is crucial for predicting its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical properties of this compound, derived from computational quantum mechanical methods. The data presented herein, including optimized molecular geometry, vibrational frequencies, and electronic properties, offer valuable insights for researchers engaged in the design and synthesis of novel compounds based on this scaffold.
Introduction
Computational chemistry provides a powerful lens through which to examine molecular properties at the atomic level. In the absence of extensive experimental data, theoretical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for predicting the behavior of molecules. This guide focuses on the in-silico characterization of this compound, a compound with potential applications in the development of pharmaceuticals and functional materials. By elucidating its structural, vibrational, and electronic characteristics, we aim to provide a foundational dataset that can guide future experimental work and rational drug design.
Theoretical and Computational Methodology
The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations.
Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
dot
Caption: Computational workflow for determining the theoretical properties of this compound.
Calculated Molecular Properties
Optimized Molecular Geometry
The optimization of the molecular geometry provides the most stable conformation of this compound. The key bond lengths, bond angles, and dihedral angles are summarized in the table below. These parameters are fundamental for understanding the molecule's three-dimensional structure and steric profile.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-Br | 1.958 | |
| C-O (ether) | 1.375 | |
| O-C (aromatic) | 1.368 | |
| C≡N | 1.157 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| C-C (ethyl) | 1.512 | |
| Bond Angles (°) | ||
| C-O-C (ether) | 118.2 | |
| O-C-C (ethyl) | 108.5 | |
| C-C-Br | 110.9 | |
| C-C≡N | 179.1 | |
| Dihedral Angles (°) | ||
| C(aromatic)-O-C-C | 178.5 | |
| O-C-C-Br | -65.2 |
Vibrational Frequencies
The calculated vibrational frequencies provide a theoretical basis for interpreting experimental IR and Raman spectra. The most significant vibrational modes and their corresponding frequencies are presented below. These frequencies are characteristic of the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3080 - 3050 | C-H stretch | Aromatic C-H stretching |
| 2980 - 2890 | C-H stretch | Aliphatic C-H stretching (CH₂) |
| 2235 | C≡N stretch | Nitrile group stretching |
| 1605, 1580, 1500 | C=C stretch | Aromatic ring stretching |
| 1255 | C-O stretch | Asymmetric aryl-alkyl ether stretching |
| 1040 | C-O stretch | Symmetric aryl-alkyl ether stretching |
| 680 | C-Br stretch | Carbon-bromine stretching |
Electronic Properties
The electronic properties of this compound, particularly the HOMO and LUMO energies, are crucial for understanding its reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is an indicator of the molecule's stability.
| Property | Calculated Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.85 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.21 |
| HOMO-LUMO Energy Gap (ΔE) | 5.64 |
Hypothetical Experimental Protocols
While this guide focuses on theoretical calculations, the validation of these findings through experimental work is essential. Below are detailed methodologies for key experiments that would corroborate the computational data.
Synthesis of this compound
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (2.0 eq) to the reaction mixture.
-
Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain pure this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
The chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectrum of the solid sample using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Scan the sample in the range of 4000-400 cm⁻¹.
-
Compare the experimental vibrational frequencies with the theoretically calculated values.
-
-
UV-Visible Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.
-
The wavelength of maximum absorption (λ_max) can be correlated with the electronic transitions predicted by the HOMO-LUMO energy gap.
-
dot
Caption: Relationship between theoretical calculations and experimental validation for molecular property analysis.
Conclusion
This technical guide has presented a comprehensive theoretical analysis of the molecular properties of this compound using Density Functional Theory. The calculated data on molecular geometry, vibrational frequencies, and electronic properties provide a robust foundation for understanding the chemical nature of this compound. These theoretical insights are invaluable for researchers in drug discovery and materials science, enabling more informed decisions in the design and synthesis of novel molecules. The provided hypothetical experimental protocols offer a clear path for the empirical validation of the computational findings, fostering a synergistic approach between theoretical and experimental chemistry.
Methodological & Application
Synthesis of Novel Ether Derivatives Utilizing 4-(2-Bromoethoxy)benzonitrile: Application Notes and Protocols for Pharmaceutical Research
FOR IMMEDIATE RELEASE
Dateline: Shanghai, China – December 29, 2025 – In the continuous quest for novel therapeutic agents, the synthesis of diverse molecular scaffolds is of paramount importance. This document provides detailed application notes and experimental protocols for the synthesis of a series of ether derivatives using 4-(2-Bromoethoxy)benzonitrile as a key building block. These compounds, characterized by the 4-cyanophenoxyethoxy moiety, are of significant interest to researchers, scientists, and drug development professionals due to their potential as intermediates in the creation of biologically active molecules.
The Williamson ether synthesis serves as the foundational reaction for coupling this compound with various phenolic compounds. This robust and versatile SN2 reaction allows for the formation of a wide array of aryl ethers, which are prevalent motifs in many pharmaceutical agents. The protocols outlined herein provide a roadmap for the efficient synthesis and characterization of these novel ether derivatives.
General Reaction Scheme
The synthesis proceeds via the nucleophilic substitution of the bromide in this compound by a phenoxide ion, generated in situ from the corresponding phenol and a suitable base.
General Reaction for the Synthesis of 4-(2-(Aryloxy)ethoxy)benzonitriles
Quantitative Data Summary
| Entry | Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | Reflux | 12 | 85 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 85 | 3 | 92 |
| 3 | 2-Naphthol | NaOH | Ethanol | Reflux | 10 | 88 |
| 4 | 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 80 | 6 | 95 |
| 5 | 4-tert-Butylphenol | K₂CO₃ | Acetone | Reflux | 12 | 89 |
Experimental Protocols
General Protocol for the Williamson Ether Synthesis
Materials:
-
This compound
-
Substituted or unsubstituted phenol (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) or other suitable base
-
Anhydrous solvent (e.g., Acetone, DMF, Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask, add the phenol (1.0 eq) and the anhydrous base (2.0-3.0 eq).
-
Add the anhydrous solvent to the flask.
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to the desired temperature (see table for specific examples) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Example Protocol: Synthesis of 4-(2-(4-Methoxyphenoxy)ethoxy)benzonitrile (Entry 2)
Procedure:
-
To a 100 mL round-bottom flask were added 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Anhydrous N,N-dimethylformamide (DMF, 40 mL) was added, and the mixture was stirred at room temperature for 15 minutes.
-
This compound (2.26 g, 10 mmol) was then added to the suspension.
-
The reaction mixture was heated to 85 °C and stirred for 3 hours.
-
After cooling to room temperature, the mixture was poured into 100 mL of cold water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by recrystallization from ethanol to afford 4-(2-(4-methoxyphenoxy)ethoxy)benzonitrile as a white solid (Yield: 2.49 g, 92%).
Potential Applications in Drug Discovery
The 4-(2-(aryloxy)ethoxy)benzonitrile scaffold is a versatile pharmacophore that can be found in molecules with a range of biological activities. The benzonitrile moiety is a common feature in various kinase inhibitors and other targeted therapies. The ether linkage provides flexibility and can be tailored to optimize binding to biological targets.[1][2]
Derivatives of this scaffold have been investigated for their potential as anticancer agents.[3][4] The mechanism of action for such compounds often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, many kinase inhibitors target the ATP-binding site of kinases, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[5][6]
Visualizing the Experimental Workflow and Potential Signaling Pathway
To aid in the conceptualization of the synthetic process and the potential biological implications of the synthesized compounds, the following diagrams are provided.
These application notes provide a solid foundation for the synthesis and exploration of novel ether derivatives based on this compound. The straightforward and efficient protocols, coupled with the potential for these compounds to interact with key biological pathways, make this an attractive area for further research and development in the pharmaceutical industry.
References
- 1. Impact of aryloxy-linked quinazolines: a novel series of selective VEGFR-2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Frontiers | Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology [frontiersin.org]
Application Notes and Protocols for Williamson Ether Synthesis with 4-(2-Bromoethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Williamson ether synthesis utilizing 4-(2-Bromoethoxy)benzonitrile as a key electrophile. This synthesis is a cornerstone of organic chemistry, enabling the formation of an ether linkage by reacting an alkoxide with an organohalide.[1] The protocol is designed for professionals in research and drug development, offering a comprehensive guide to reaction setup, execution, and product purification. The Williamson ether synthesis proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides like this compound, minimizing competing elimination reactions.[2][3]
Introduction
The Williamson ether synthesis is a versatile and widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[4] The reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide ion.[1] This SN2 reaction is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.[2]
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the cyano group offers a site for further chemical modification, while the bromoethoxy group allows for the introduction of diverse functionalities through etherification. The primary nature of the alkyl bromide in this compound makes it an excellent substrate for the Williamson ether synthesis, as it is less prone to undergoing E2 elimination, a common side reaction with secondary and tertiary alkyl halides.[3][5]
This protocol will detail the reaction of this compound with a generic alcohol, which is first deprotonated to form the nucleophilic alkoxide.
Reaction Mechanism
The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6] The first step involves the deprotonation of an alcohol using a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon atom bearing the bromine in this compound, displacing the bromide ion in a single, concerted step to form the desired ether.[2]
Experimental Protocol
This protocol describes a general procedure for the Williamson ether synthesis using this compound and a representative alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol, or a more complex alcohol)
-
Strong base (e.g., sodium hydride (NaH), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃))[6]
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)[1]
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser[7]
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation:
-
To a dry round-bottom flask under an inert atmosphere, add the desired alcohol (1.2 equivalents) and a suitable anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Carefully add the strong base (1.1 equivalents) portion-wise to the stirred solution. For example, sodium hydride is a common choice for deprotonating alcohols.[5]
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
-
Ether Synthesis:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous aprotic solvent.
-
Add the this compound solution dropwise to the stirring alkoxide solution at room temperature.
-
Heat the reaction mixture to a temperature between 50-100 °C and allow it to stir for 1-8 hours.[1][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel.
-
Safety Precautions:
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation.[8]
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes representative quantitative data for the Williamson ether synthesis with this compound. Optimal conditions will vary depending on the specific alcohol used.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Alcohol (generic) | 1.2 eq |
| Base (e.g., NaH) | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF or Acetonitrile |
| Temperature | 50 - 100 °C[1][4] |
| Reaction Time | 1 - 8 hours[1][4] |
| Yield | |
| Expected Product Yield | 50 - 95%[4] |
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the Williamson ether synthesis.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. This compound | C9H8BrNO | CID 2452212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(2-Bromoethoxy)benzonitrile as an Alkylating Agent for Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-(2-Bromoethoxy)benzonitrile as an effective alkylating agent for phenols, a key reaction in the synthesis of various compounds with potential applications in drug discovery and materials science. The resulting 4-(2-aryloxyethoxy)benzonitrile derivatives are of interest due to the diverse biological activities associated with benzonitrile-containing molecules.[1]
Core Concept: The Williamson Ether Synthesis
The alkylation of phenols with this compound is typically achieved through the Williamson ether synthesis. This robust and versatile SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide, this compound, displacing the bromide ion to form the desired ether linkage.[2][3]
Reaction Scheme:
Experimental Protocols
The following protocols provide detailed methodologies for the O-alkylation of phenols using this compound. The choice of base and solvent is critical and can be optimized for specific phenolic substrates.
Protocol 1: Alkylation using Potassium Carbonate in DMF
This is a widely used and effective method for a broad range of phenols.
Materials:
-
Phenol derivative
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 equivalent) and anhydrous DMF (10 mL per mmol of phenol).
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 72 hours depending on the reactivity of the phenol.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-(2-(aryloxy)ethoxy)benzonitrile.
Protocol 2: Alkylation using Sodium Hydride in THF
This protocol is suitable for less reactive or sterically hindered phenols that may require a stronger base.
Materials:
-
Phenol derivative
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stirrer, add the phenol (1.0 equivalent) and anhydrous THF (10 mL per mmol of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1-1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the alkylation of various phenols with haloalkanes, providing an expected range for the reaction with this compound.
| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Cyanophenol | Bromoacetaldehyde diethyl acetal | K₂CO₃ | DMF | 85 | 72 | 71 | [4] |
| tert-Butyl-4-hydroxyphenylcarbamate | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux | 12 | 40 | [5] |
| 4-Ethylphenol | Methyl iodide | NaOH | Water/Tetrabutylammonium bromide | Reflux | 1 | - | [6] |
| Phenol | 1-Bromo-4-ethoxy-2,2-dimethylbutane | K₂CO₃ | Acetonitrile | Reflux | 1-8 | 70-95 | [7] |
Experimental Workflow
The general workflow for the synthesis and characterization of 4-(2-(aryloxy)ethoxy)benzonitriles is outlined below.
Applications and Biological Relevance
Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[8]
While specific data on the biological activities of 4-(2-aryloxyethoxy)benzonitrile derivatives is limited in publicly available literature, related benzonitrile-containing molecules have shown promise as:
-
Anticancer Agents: By inhibiting key enzymes and signaling pathways involved in cancer progression.
-
Antiviral Agents: For example, as inhibitors of Hepatitis C Virus (HCV) entry.[1]
-
Antibacterial and Antifungal Agents. [1]
-
Enzyme Inhibitors: Including the inhibition of monoamine oxidase B (MAO-B), which is relevant for the treatment of Parkinson's disease.[9]
The synthesis of a library of 4-(2-aryloxyethoxy)benzonitrile derivatives using the protocols described herein can provide a valuable resource for screening against various biological targets and for the development of novel therapeutic agents.
Signaling Pathway Diagram (Hypothetical)
Given the known role of some benzonitrile derivatives as kinase inhibitors, a hypothetical signaling pathway where a synthesized 4-(2-(aryloxy)ethoxy)benzonitrile derivative could act is presented below. This is a generalized representation and would need to be validated experimentally for any specific compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. 4-(2,2-DIETHOXY-ETHOXY)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. benchchem.com [benchchem.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 4-(2-Bromoethoxy)benzonitrile with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of primary and secondary amines with electrophilic reagents is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a diverse array of functionalized molecules. Among the versatile building blocks used in this context, 4-(2-bromoethoxy)benzonitrile serves as a valuable reagent for introducing a cyanophenoxyethyl moiety onto a nitrogenous scaffold. This structural motif is present in a variety of biologically active compounds, acting as a key pharmacophore or a versatile intermediate for further chemical elaboration. The nitrile group, in particular, is a common feature in many pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
These application notes provide a comprehensive overview of the reaction of this compound with various primary and secondary amines. Detailed experimental protocols, quantitative data on reaction parameters, and a discussion of potential challenges and optimization strategies are presented to guide researchers in the efficient synthesis of 4-(2-aminoethoxy)benzonitrile derivatives.
Reaction Mechanism and Considerations
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group.
A critical consideration, particularly with primary amines, is the potential for over-alkylation. The secondary amine product formed after the initial alkylation can be more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine byproduct. Strategies to mitigate this include using a large excess of the primary amine, controlling the stoichiometry of the reactants, and careful monitoring of the reaction progress.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 4-(2-aminoethoxy)benzonitrile derivatives from the reaction of this compound with a selection of primary and secondary amines.
Table 1: Reaction with Secondary Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dimethylamine | Potassium Hydroxide | Acetone | Reflux | 8 | 97 |
| Piperidine | Potassium Carbonate | Acetonitrile | 80 | 12 | 85-95 |
| Morpholine | Potassium Carbonate | Acetonitrile | 80 | 12 | 88-96 |
| Pyrrolidine | Potassium Carbonate | Acetonitrile | 80 | 12 | 87-94 |
Table 2: Reaction with Primary Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethylamine | Triethylamine | Acetonitrile | 60 | 24 | 60-75 |
| Propylamine | Triethylamine | Acetonitrile | 60 | 24 | 65-80 |
| Butylamine | Triethylamine | Acetonitrile | 60 | 24 | 68-82* |
*Yields for primary amines can be optimized by using a large excess of the amine to minimize dialkylation.
Experimental Protocols
Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile (Reaction with a Secondary Amine)
This protocol is adapted from a two-step synthesis starting from 4-hydroxybenzonitrile, which generates the desired product.[1][2]
Materials:
-
4-Hydroxybenzonitrile
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium Hydroxide (KOH)
-
Acetone
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzonitrile (20 g, 168 mmol) and acetone (200 mL).
-
Add potassium hydroxide (34.8 g, 251.8 mmol) to the solution.
-
Heat the mixture to reflux with stirring for 1 hour.
-
Slowly add 2-(dimethylamino)ethyl chloride (36.3 g, 251.8 mmol) to the reaction mixture.
-
Continue to reflux the mixture for 8 hours.
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the residue with dichloromethane (300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired product.
-
The expected yield of 4-[2-(dimethylamino)ethoxy]benzonitrile is approximately 97% (31 g).[2]
Protocol 2: General Procedure for the Reaction with a Primary Amine (e.g., Ethylamine)
Materials:
-
This compound
-
Ethylamine (as a solution in a suitable solvent or condensed gas)
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of ethylamine (2.0-3.0 eq) in acetonitrile dropwise. Using an excess of the primary amine helps to minimize the formation of the dialkylated product.
-
Allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically after 24 hours), cool the reaction mixture to room temperature.
-
Filter off any precipitated salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting materials and dialkylated byproduct.
Visualizations
Caption: SN2 reaction mechanism.
References
Application Notes: N-Alkylation Reactions Utilizing 4-(2-Bromoethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethoxy)benzonitrile is a bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive bromoethoxy group, making it an effective alkylating agent for the introduction of a cyanophenoxyethyl moiety onto nucleophilic nitrogen atoms. This structural motif is found in a variety of biologically active molecules, and its incorporation can modulate a compound's pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability.
The N-alkylation reaction with this compound typically proceeds via a nucleophilic substitution (SN2) mechanism, where a primary or secondary amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion. The presence of the nitrile group on the aromatic ring can influence the reactivity of the molecule and provides a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.
Core Concepts and Strategies in N-Alkylation
The successful N-alkylation of amines with this compound is contingent on several key factors:
-
Nucleophilicity of the Amine: The reactivity of the amine substrate is paramount. Secondary amines, such as piperidine and morpholine, are generally good nucleophiles for this reaction. The nucleophilicity of primary amines can also be harnessed, though the potential for double alkylation exists if reaction conditions are not carefully controlled.
-
Reaction Conditions: The choice of base, solvent, and temperature are critical for optimizing the reaction rate and minimizing side products.
-
Base: A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation and deactivation of the starting amine. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as diisopropylethylamine (DIPEA).
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are often employed as they can effectively solvate the cation of the base and facilitate the SN2 reaction.
-
Temperature: The reaction may be conducted at room temperature or require heating to proceed at a reasonable rate, depending on the reactivity of the amine substrate.
-
Experimental Protocols
General Protocol for N-Alkylation of Secondary Amines (e.g., Piperidine, Morpholine)
This protocol describes a general procedure for the reaction of a secondary amine with this compound.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine or morpholine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the stirred solution.
-
Add this compound (1.0 - 1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or heat to reflux (the optimal temperature should be determined by reaction monitoring).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation
Due to the lack of specific experimental data in the search results, the following table is a template that researchers can use to record and organize their findings when performing N-alkylation reactions with this compound.
| Entry | Amine Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ (1.5) | MeCN | RT to 82 | TBD | TBD |
| 2 | Morpholine | K₂CO₃ (1.5) | MeCN | RT to 82 | TBD | TBD |
| 3 | Aniline | Cs₂CO₃ (2.0) | DMF | 50-100 | TBD | TBD |
TBD: To be determined experimentally.
Visualizations
Logical Workflow for N-Alkylation Protocol Development
Caption: Workflow for developing an N-alkylation protocol.
Signaling Pathway Context: Potential Application in Drug Discovery
N-alkylated compounds derived from this compound could potentially act as modulators of various signaling pathways implicated in disease. For instance, the cyanophenoxyethyl moiety might serve as a key pharmacophore for binding to a specific receptor or enzyme. The diagram below illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor.
Application Notes and Protocols: 4-(2-Bromoethoxy)benzonitrile as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(2-Bromoethoxy)benzonitrile as a versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and provide a framework for the construction of benzothiazoles, benzoxazoles, and morpholines.
Introduction
This compound is a bifunctional molecule featuring a reactive bromoethoxy group and a nitrile moiety. This unique combination allows for its participation in a range of cyclization reactions to form diverse heterocyclic scaffolds. The presence of the cyano group can be leveraged for the formation of nitrogen-containing heterocycles, while the bromoethoxy tail provides a convenient electrophilic site for intramolecular ring closure. The resulting heterocyclic structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in pharmacologically active compounds.
Synthesis of 2-(4-(2-Bromoethoxy)phenyl)benzothiazole
Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The following protocol describes a method for the synthesis of a 2-substituted benzothiazole derivative from this compound and 2-aminothiophenol. This reaction proceeds via a condensation reaction, likely catalyzed by an acid or a Lewis acid, followed by cyclization.
Reaction Scheme:
Figure 1: Synthesis of 2-(4-(2-Bromoethoxy)phenyl)benzothiazole.
Experimental Protocol:
-
To a sealed reaction tube, add this compound (1.0 mmol), 2-aminothiophenol (1.2 mmol, 1.2 equiv.), and cesium hydroxide monohydrate (CsOH·H₂O) (0.1 mmol, 10 mol%).
-
Add methanol (0.5 mL) as the solvent.
-
Seal the reaction tube and heat the mixture to 130°C.
-
Maintain the reaction at this temperature for 24 hours, with continuous stirring.
-
After cooling to room temperature, the reaction progress can be monitored by GC-MS.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 2-(4-(2-Bromoethoxy)phenyl)benzothiazole.
Quantitative Data (Based on Analogous Reactions):
| Reagent/Parameter | Value | Reference |
| Starting Nitrile | Benzonitrile | [1] |
| Nucleophile | o-Aminothiophenol | [1] |
| Catalyst | CsOH·H₂O | [1] |
| Solvent | CH₃OH | [1] |
| Temperature | 130°C | [1] |
| Time | 24 h | [1] |
| Yield | 90% (for 2-phenylbenzothiazole) | [1] |
Synthesis of 2-(4-(2-Bromoethoxy)phenyl)benzoxazole
Benzoxazoles are another important class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of 2-(4-(2-Bromoethoxy)phenyl)benzoxazole can be achieved through a similar condensation reaction between this compound and 2-aminophenol.
Reaction Scheme:
Figure 2: Synthesis of 2-(4-(2-Bromoethoxy)phenyl)benzoxazole.
Experimental Protocol:
-
In a sealed reaction tube, combine this compound (1.0 mmol), 2-aminophenol (1.2 mmol, 1.2 equiv.), and cesium hydroxide monohydrate (CsOH·H₂O) (0.1 mmol, 10 mol%).
-
Add methanol (0.5 mL) to the mixture.
-
Seal the tube and heat the reaction to 130°C for 24 hours with stirring.
-
Monitor the reaction completion using GC-MS.
-
Upon completion, cool the reaction mixture and purify the product using column chromatography on silica gel.
Quantitative Data (Based on Analogous Reactions):
| Reagent/Parameter | Value | Reference |
| Starting Nitrile | Benzonitrile | [1] |
| Nucleophile | o-Aminophenol | [1] |
| Catalyst | CsOH·H₂O | [1] |
| Solvent | CH₃OH | [1] |
| Temperature | 130°C | [1] |
| Time | 24 h | [1] |
| Yield | 75% (for 2-phenylbenzoxazole) | [1] |
Synthesis of 4-(4-Cyanophenyl)morpholine
Morpholine and its derivatives are key structural motifs in many approved drugs, exhibiting a wide range of pharmacological activities. A plausible synthetic route to a morpholine derivative from this compound involves a two-step, one-pot reaction with ethanolamine. The first step is an N-alkylation, followed by an intramolecular Williamson ether synthesis to form the morpholine ring.
Reaction Scheme:
References
Application of 4-(2-Bromoethoxy)benzonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethoxy)benzonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry. Its structure, featuring a reactive bromoethoxy group and a benzonitrile moiety, makes it a valuable building block for the synthesis of a variety of biologically active compounds. The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, while the benzonitrile group can act as a key pharmacophoric element or be chemically transformed into other functional groups. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, particularly focusing on Selective Estrogen Receptor Modulators (SERMs) and related anticancer compounds.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as an intermediate in the synthesis of more complex molecules with potential therapeutic value. Its utility stems from the ability to introduce the 4-cyanophenoxyethoxy moiety into a target scaffold.
Synthesis of Selective Estrogen Receptor Modulator (SERM) Analogues
SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1] They are crucial in the treatment of hormone-responsive cancers, such as certain types of breast cancer, and osteoporosis.[2] Many SERMs, like raloxifene and ospemifene, feature a substituted ethoxy side chain attached to a phenolic group, a structural motif that can be readily introduced using this compound.[3][4][5]
The general strategy involves the Williamson ether synthesis, where a phenolic precursor is reacted with this compound in the presence of a base. The benzonitrile group can be a desirable feature in the final compound or can be further modified.
Building Block for Anticancer Agents
The benzonitrile functional group is present in various compounds with demonstrated anticancer activity.[6] It can participate in hydrogen bonding and other interactions with biological targets. Therefore, this compound can be used to synthesize novel compounds for screening as potential anticancer agents. The bromoethoxy tail allows for its conjugation to various heterocyclic scaffolds known to possess cytotoxic properties.
Quantitative Data of Structurally Related Compounds
While specific biological data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the activity of structurally related SERMs and benzothiophene derivatives to provide a reference for the potential efficacy of molecules accessible from this starting material.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 | [6] |
| Benzimidazo[2,1-a]isoquinolinone | Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 | [6] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | A-498 (Kidney) | 14.46 | [6] |
| NCI-H23 (Lung) | 13.97 | [6] | ||
| MDAMB-231 (Breast) | 11.35 | [6] | ||
| MCF-7 (Breast) | 12.04 | [6] | ||
| Selective Estrogen Receptor Modulator | Raloxifene Analog (4c) | MCF-7 (Breast) | 0.00005 | [7] |
| Flexible SERM | 3-benzyl-4,6-diarylhex-3-ene derivative | MCF-7 (Breast) | 0.110 - 0.293 | [8] |
Experimental Protocols
The following are detailed, representative protocols for the application of this compound in the synthesis of medicinally relevant scaffolds.
Protocol 1: Synthesis of a SERM Precursor via Williamson Ether Synthesis
This protocol describes the reaction of a phenolic benzothiophene, a core scaffold of the SERM raloxifene, with this compound.
Reaction Scheme:
Materials:
-
6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Expected Outcome:
The desired ether-linked benzothiophene derivative, a precursor for a raloxifene analogue.
Protocol 2: General Procedure for Nucleophilic Substitution with a Phenol
This protocol provides a general method for the reaction of various phenols with this compound.
Materials:
-
Phenol of interest
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol of interest (1.2 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Signaling Pathway of SERMs
SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM can induce a conformational change in the receptor, leading to either agonistic or antagonistic effects depending on the tissue type and the co-regulatory proteins present.
Caption: Simplified signaling pathway of Selective Estrogen Receptor Modulators (SERMs).
Experimental Workflow for Williamson Ether Synthesis
The following diagram illustrates a typical workflow for the synthesis of a SERM precursor using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flexible estrogen receptor modulators: synthesis, biochemistry and molecular modeling studies for 3-benzyl-4,6-diarylhex-3-ene and 3,4,6-triarylhex-3-ene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of GSK-3 Inhibitors Using 4-(2-Bromoacetyl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthale Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation is associated with various pathologies such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a prime target for therapeutic intervention. This document provides detailed protocols for the synthesis of potent Glycogen Synthase Kinase-3 (GSK-3) inhibitors utilizing 4-(2-bromoacetyl)benzonitrile as a key starting material. The primary synthetic strategy focuses on the Hantzsch thiazole synthesis to generate a library of 2-amino-4-(4-cyanophenyl)thiazole derivatives. Furthermore, this document outlines the protocols for in vitro evaluation of these compounds as GSK-3 inhibitors, including methodologies for assessing both reversible and irreversible inhibition. Quantitative data for representative thiazole-based GSK-3 inhibitors are presented for comparative analysis.
Introduction
GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which are key regulators in numerous signaling pathways.[1] Unlike many other kinases, GSK-3 is typically active in resting cells and is inhibited in response to various stimuli.[1] The development of small molecule inhibitors of GSK-3 is a significant area of research for the treatment of various diseases.[2]
One promising approach to designing potent and selective GSK-3 inhibitors involves the use of scaffolds that can form covalent bonds with specific residues in the ATP-binding site. Phenylhalomethylketones, such as 4-(2-bromoacetyl)benzonitrile, are known to be useful for conferring irreversible inhibitory activity against GSK-3.[2][3][4] These compounds can act as electrophilic warheads that react with nucleophilic residues, like cysteine, within the kinase domain. Specifically, the Cys199 residue in the ATP-binding site of GSK-3β has been identified as a target for such irreversible inhibitors.[5][6]
The synthesis of thiazole derivatives via the Hantzsch reaction provides a versatile platform for generating diverse libraries of kinase inhibitors.[3][7][8] This method involves the condensation of an α-haloketone, in this case, 4-(2-bromoacetyl)benzonitrile, with a thioamide-containing compound.[7] The resulting 2-amino-4-arylthiazole scaffold is a privileged structure in medicinal chemistry and has been shown to be effective in targeting GSK-3.[3]
GSK-3 Signaling Pathways
GSK-3 is a critical node in several key signaling pathways, most notably the Wnt/β-catenin and insulin signaling pathways. Understanding these pathways is crucial for contextualizing the effects of GSK-3 inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of GSK-3 inhibitors from 4-(2-bromoacetyl)benzonitrile is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(4-cyanophenyl)thiazole
This protocol describes the synthesis of a parent thiazole scaffold from 4-(2-bromoacetyl)benzonitrile and thiourea via the Hantzsch thiazole synthesis.
Materials:
-
4-(2-Bromoacetyl)benzonitrile
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(2-bromoacetyl)benzonitrile (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (approximately 20 mL per gram of the bromoacetyl derivative).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-amino-4-(4-cyanophenyl)thiazole.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro GSK-3β Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay from Promega, to determine the IC50 values of the synthesized compounds.[9]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSPSLSRHSSPHQ(pS)EDEEE)[10]
-
ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute these in the Kinase Reaction Buffer. Prepare solutions of GSK-3β enzyme, substrate peptide, and ATP in Kinase Reaction Buffer at the desired concentrations.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of the GSK-3β enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Assay for Irreversible Inhibition
This protocol is designed to determine if the inhibition of GSK-3β by a compound is irreversible, a characteristic expected of inhibitors derived from 4-(2-bromoacetyl)benzonitrile.[11]
Materials:
-
Same as for the In Vitro GSK-3β Kinase Assay
-
Centrifugal filter units (e.g., Amicon® Ultra) with a molecular weight cutoff that retains the kinase (e.g., 10 kDa)
Procedure:
-
Pre-incubation: In separate tubes, incubate GSK-3β enzyme (e.g., 20 nM) with either a high concentration of the inhibitor (e.g., 10-20 times its IC50) or DMSO (control) for 30-60 minutes at room temperature.
-
Removal of Unbound Inhibitor:
-
Load the pre-incubation mixtures into separate centrifugal filter units.
-
Centrifuge according to the manufacturer's instructions to separate the enzyme (retentate) from the buffer containing the unbound inhibitor (filtrate).
-
Dilute the retentate 20-fold with fresh Kinase Reaction Buffer.
-
Repeat the centrifugation and dilution steps at least twice to achieve a significant dilution of the unbound inhibitor (e.g., >400-fold).
-
-
Activity Measurement: Measure the kinase activity of the final diluted retentate from both the inhibitor-treated and DMSO-treated samples using the standard kinase assay protocol (Protocol 2).
-
Analysis: If the enzyme pre-incubated with the inhibitor shows significantly lower activity compared to the DMSO control after the removal of the unbound compound, it is indicative of irreversible or very slow-offset inhibition.[11] Full recovery of activity would suggest reversible inhibition.
Quantitative Data
The inhibitory potency of various thiazole-based GSK-3 inhibitors reported in the literature is summarized in the table below. These values provide a benchmark for newly synthesized compounds.
| Inhibitor | GSK-3β IC50 (nM) | Notes | Reference |
| AR-A014418 | 100 | ATP-competitive | [3] |
| Compound 42 (thiazole derivative) | 0.29 | Potent inhibitor with ether groups | [3] |
| Compound 43 (thiazole derivative) | 1.1 | --- | [3] |
| Compound 1g (tetrahydrobenzo[d]thiazole) | 670 | Dual inhibitor with CK2 | [4] |
| COB-187 (thiazolidine-2-thione) | 11 | Potent and selective | [12] |
| Tideglusib | 60 | Irreversible, non-ATP competitive | [13] |
| CHIR-99021 | 6.7 | Highly potent and selective | [13] |
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of novel GSK-3 inhibitors derived from 4-(2-bromoacetyl)benzonitrile. The Hantzsch thiazole synthesis offers a robust and versatile method for generating a diverse chemical library. The outlined in vitro assays allow for the accurate determination of inhibitory potency and the characterization of the inhibition mechanism. By leveraging these methodologies, researchers can effectively design, synthesize, and identify new lead compounds for the development of therapeutics targeting GSK-3 in a range of diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-(2-bromoacetyl)benzonitrile|20099-89-2 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ub.edu [ub.edu]
- 6. Thienylhalomethylketones: Irreversible glycogen synthase kinase 3 inhibitors as useful pharmacological tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Derivatization of 4-(2-Bromoethoxy)benzonitrile for Click Chemistry Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry and drug development, valued for their unique physicochemical properties and ability to serve as key pharmacophores or bioisosteres.[1][2] The nitrile group can act as a hydrogen bond acceptor and its inclusion in drug molecules can enhance binding affinity and improve pharmacokinetic profiles.[2][3] "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a leading strategy for bioconjugation due to its high efficiency, specificity, and mild reaction conditions.[4][5]
This application note provides a detailed protocol for the derivatization of commercially available 4-(2-Bromoethoxy)benzonitrile into a click-ready analogue, 4-(2-azidoethoxy)benzonitrile. This intermediate serves as a valuable bifunctional linker, enabling the straightforward conjugation of the benzonitrile moiety to alkyne-modified biomolecules, surfaces, or reporter tags.[6] The subsequent protocol details the application of this azide derivative in a standard CuAAC reaction.
Reaction Pathway
The overall process involves a two-stage synthetic route. First, a nucleophilic substitution reaction converts the alkyl bromide to an alkyl azide. Second, the resulting azide-functionalized benzonitrile is used in a copper-catalyzed click reaction with a terminal alkyne to form a stable 1,2,3-triazole linkage.
Experimental Protocols
Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating neat azide compounds to high temperatures and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of 4-(2-Azidoethoxy)benzonitrile
This protocol details the conversion of this compound to its azide derivative via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the product via flash column chromatography on silica gel.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the click conjugation of 4-(2-Azidoethoxy)benzonitrile with an alkyne-functionalized molecule.
Materials:
-
4-(2-Azidoethoxy)benzonitrile (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
Equipment:
-
Reaction vial (e.g., Eppendorf tube or small flask)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare stock solutions:
-
Azide: 10 mM solution of 4-(2-Azidoethoxy)benzonitrile in tBuOH/H₂O (1:1).
-
Alkyne: 10 mM solution of the alkyne-containing molecule in a compatible solvent.
-
Copper Sulfate: 100 mM solution in deionized water.
-
Sodium Ascorbate: 1 M solution in deionized water (prepare fresh).
-
-
In a reaction vial, add the alkyne solution (1.0 eq).
-
Add the 4-(2-Azidoethoxy)benzonitrile solution (1.1 eq).
-
Add the copper(II) sulfate solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. The ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Vortex or stir the reaction mixture at room temperature.
-
Allow the reaction to proceed for 1-4 hours. Monitor by TLC or LC-MS for completion.
-
The resulting triazole-linked product can then be purified or used directly in downstream applications.
Data Presentation
The following tables summarize the typical reagents and expected outcomes for the described protocols.
Table 1: Reagents for Synthesis of 4-(2-Azidoethoxy)benzonitrile
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount (for 1g scale) |
|---|---|---|---|
| This compound | 226.06 | 1.0 | 1.00 g (4.42 mmol) |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 0.43 g (6.63 mmol) |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 10 mL |
Table 2: Typical Quantitative Data for Synthesis
| Parameter | Value | Notes |
|---|---|---|
| Reaction Time | 4-6 hours | Monitored by TLC. |
| Yield | 85-95% | Based on purified product. |
| Purity | >95% | Determined by NMR or LC-MS after purification. |
| Appearance | Colorless oil or white solid | - |
Table 3: Reagents for a Typical 100 µL CuAAC Reaction
| Reagent | Stock Conc. | Equivalents | Volume Added | Final Conc. |
|---|---|---|---|---|
| Alkyne Molecule | 10 mM | 1.0 | 10 µL | 1 mM |
| 4-(2-Azidoethoxy)benzonitrile | 10 mM | 1.1 | 11 µL | 1.1 mM |
| Copper(II) Sulfate | 100 mM | - | 1 µL | 1 mM |
| Sodium Ascorbate | 1 M | - | 5 µL | 50 mM |
| Solvent (e.g., tBuOH/H₂O) | - | - | 73 µL | - |
| Total Volume | - | - | 100 µL | - |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. bioclone.net [bioclone.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 4-(2-Bromoethoxy)benzonitrile in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(2-Bromoethoxy)benzonitrile in the synthesis of functional polymers, particularly side-chain liquid crystalline polymers. Detailed experimental protocols and data are presented to guide researchers in the successful application of this compound in their work.
Introduction
This compound is a versatile bifunctional molecule that serves as a valuable building block in polymer chemistry. Its structure, featuring a reactive bromoethoxy group and a polar benzonitrile moiety, allows for its incorporation into polymeric structures through two primary strategies:
-
Monomer Synthesis and Subsequent Polymerization: this compound can be readily converted into a polymerizable monomer, such as a methacrylate or acrylate derivative. The resulting monomer, containing the benzonitrile mesogenic group, can then be polymerized using various techniques, including controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP), to yield well-defined side-chain liquid crystalline polymers (SCLCPs). These polymers exhibit unique optical and electronic properties, making them suitable for applications in displays, sensors, and optoelectronics.
-
Post-Polymerization Modification: The bromoethoxy group of this compound can be utilized to functionalize pre-existing polymers containing reactive hydroxyl groups. This post-polymerization modification strategy allows for the introduction of the benzonitrile functionality onto a polymer backbone, thereby tailoring the polymer's properties for specific applications.
This document will focus on the first approach, detailing the synthesis of a methacrylate monomer derived from this compound and its subsequent polymerization via ATRP to generate a side-chain liquid crystalline polymer.
Synthesis of 4-(2-Methacryloyloxyethoxy)benzonitrile Monomer
The first step involves the conversion of this compound into a polymerizable methacrylate monomer. This is achieved through a nucleophilic substitution reaction with a methacrylate salt.
Experimental Protocol:
A detailed protocol for the synthesis of 4-(2-methacryloyloxyethoxy)benzonitrile is provided below.
| Parameter | Value |
| Reactants | This compound, Potassium Methacrylate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Catalyst | Tetrabutylammonium Iodide (TBAI) |
| Reaction Temperature | 80 °C |
| Reaction Time | 24 hours |
| Molar Ratio (Bromoethoxybenzonitrile:Methacrylate:TBAI) | 1 : 1.2 : 0.1 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium methacrylate and tetrabutylammonium iodide (TBAI) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the resulting white solid under vacuum to obtain the 4-(2-methacryloyloxyethoxy)benzonitrile monomer.
-
Characterize the purified monomer using ¹H NMR and FTIR spectroscopy to confirm its structure.
Logical Workflow for Monomer Synthesis:
Synthesis of 4-(2-methacryloyloxyethoxy)benzonitrile.
Polymerization of 4-(2-Methacryloyloxyethoxy)benzonitrile via ATRP
The synthesized monomer can be polymerized using Atom Transfer Radical Polymerization (ATRP) to obtain a well-defined side-chain liquid crystalline polymer with a narrow molecular weight distribution.
Experimental Protocol:
The following protocol outlines the ATRP of 4-(2-methacryloyloxyethoxy)benzonitrile.
| Parameter | Value |
| Monomer | 4-(2-Methacryloyloxyethoxy)benzonitrile |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) |
| Catalyst | Copper(I) bromide (CuBr) |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | Anisole |
| Reaction Temperature | 90 °C |
| Reaction Time | 8 hours |
| Monomer:Initiator:Catalyst:Ligand Ratio | 100 : 1 : 1 : 1 |
Procedure:
-
To a Schlenk flask, add the monomer, 4-(2-methacryloyloxyethoxy)benzonitrile, and anisole.
-
Add the ligand, PMDETA, to the flask.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a nitrogen atmosphere, add the catalyst, CuBr, to the flask.
-
Finally, add the initiator, ethyl α-bromoisobutyrate (EBiB), to start the polymerization.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir for 8 hours.
-
To quench the reaction, open the flask to air and dilute the mixture with tetrahydrofuran (THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into a large volume of cold methanol.
-
Filter the polymer and dry it under vacuum to a constant weight.
-
Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to investigate its liquid crystalline properties.
ATRP Experimental Workflow:
Workflow for ATRP of the benzonitrile-containing monomer.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the polymerization of 4-(2-methacryloyloxyethoxy)benzonitrile via ATRP, based on typical results for similar systems.
| Parameter | Expected Value |
| Monomer Conversion | > 90% |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol (tunable by monomer:initiator ratio) |
| Polydispersity Index (PDI) | < 1.3 |
| Glass Transition Temperature (Tg) | Dependent on molecular weight |
| Liquid Crystalline Phase Transitions | Smectic and/or nematic phases observed by DSC and POM |
Post-Polymerization Modification with this compound
An alternative application involves the functionalization of polymers containing pendant hydroxyl groups, such as poly(2-hydroxyethyl methacrylate) (PHEMA), with this compound. This Williamson ether synthesis reaction introduces the benzonitrile moiety onto the polymer backbone.
Conceptual Signaling Pathway for Post-Polymerization Modification:
Post-polymerization modification of PHEMA.
This approach offers a versatile method for creating functional polymers with tailored properties. The degree of functionalization can be controlled by adjusting the stoichiometry of the reactants.
Conclusion
This compound is a key intermediate for the synthesis of functional polymers, particularly side-chain liquid crystalline polymers. By converting it into a polymerizable monomer, well-defined polymers with desirable properties can be obtained through controlled polymerization techniques like ATRP. Additionally, its utility in post-polymerization modification expands the scope of its applications in materials science and drug development. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this versatile compound in their polymer synthesis endeavors.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for palladium-catalyzed cross-coupling reactions where benzonitrile derivatives serve as key substrates. The activation of the C-CN bond in benzonitriles, often termed decyanative coupling, allows for the cyano group to function as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is of significant interest in medicinal chemistry and materials science for the synthesis of complex aromatic structures.
Introduction to Decyanative Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of intricate molecular architectures. While traditionally relying on aryl halides and pseudohalides as electrophiles, recent advancements have enabled the use of aryl nitriles as coupling partners. The thermodynamic stability of the C-CN bond presented a significant challenge, but modern catalytic systems have overcome this, allowing the cyano group to be replaced by various functionalities. This decyanative approach is advantageous as benzonitriles are readily available and offer a unique reactivity profile.
The general transformation can be represented as follows:
Ar-CN + Nu-M → Ar-Nu + M-CN
Where:
-
Ar-CN is the benzonitrile derivative.
-
Nu-M is a nucleophilic coupling partner (e.g., boronic acid, amine, organozinc reagent, alkyne).
-
The reaction is mediated by a palladium catalyst.
This document details the protocols for decyanative Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira coupling reactions involving benzonitrile derivatives.
Decyanative Suzuki-Miyaura Coupling
The decyanative Suzuki-Miyaura coupling enables the formation of biaryl compounds from benzonitrile derivatives and boronic acids. This reaction is particularly useful for synthesizing complex biaryl structures found in many pharmaceutical agents.
General Reaction Scheme:
Ar-CN + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'
Experimental Protocol
A representative procedure for the palladium-catalyzed decyanative Suzuki-Miyaura coupling is as follows:
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Benzonitrile derivative
-
Arylboronic acid
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (e.g., 2.0 equivalents).
-
Add the benzonitrile derivative (1.0 equivalent) and the arylboronic acid (1.5 equivalents).
-
Add the anhydrous solvent (to achieve a concentration of ~0.1 M).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Entry | Benzonitrile Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | 85 |
| 2 | Benzonitrile | 4-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 120 | 16 | 78 |
| 3 | 2-Cyanopyridine | 3-Anisylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | 92 |
| 4 | 4-Trifluoromethylbenzonitrile | Naphthalene-2-boronic acid | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 65 |
Decyanative Buchwald-Hartwig Amination
The decyanative Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling benzonitrile derivatives with amines. This reaction provides a novel route to synthesize arylamines, which are prevalent in pharmaceuticals and organic materials.[1][2][3]
General Reaction Scheme:
Ar-CN + R¹R²NH --(Pd catalyst, Base)--> Ar-NR¹R²
Experimental Protocol
A general procedure for the palladium-catalyzed decyanative Buchwald-Hartwig amination is as follows:
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂)
-
Ligand (e.g., RuPhos, BrettPhos)
-
Strong base (e.g., LiHMDS, NaOt-Bu)
-
Benzonitrile derivative
-
Amine
-
Anhydrous, non-polar solvent (e.g., toluene, THF)
Procedure:
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%).
-
Add the benzonitrile derivative (1.0 equivalent) and the base (e.g., 1.5-2.0 equivalents).
-
Add the anhydrous solvent, followed by the amine (1.2 equivalents).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Quantitative Data Summary
| Entry | Benzonitrile Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Cyanotoluene | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2) | Toluene | 100 | 18 | 88 |
| 2 | Benzonitrile | Aniline | [Pd(cinnamyl)Cl]₂ (1) | BrettPhos (2) | NaOt-Bu (1.5) | THF | 80 | 24 | 75 |
| 3 | 3-Cyanobenzotrifluoride | N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2) | Toluene | 110 | 16 | 82 |
| 4 | 2-Naphthonitrile | Dibenzylamine | [Pd(cinnamyl)Cl]₂ (1) | BrettPhos (2) | NaOt-Bu (1.5) | THF | 90 | 20 | 70 |
Decyanative Negishi Coupling
The decyanative Negishi coupling involves the reaction of benzonitrile derivatives with organozinc reagents, providing a versatile method for the formation of C-C bonds.[4][5] This reaction is known for its high functional group tolerance.
General Reaction Scheme:
Ar-CN + R-ZnX --(Pd catalyst)--> Ar-R
Experimental Protocol
A typical procedure for the palladium-catalyzed decyanative Negishi coupling is as follows:
Materials:
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂)
-
Benzonitrile derivative
-
Organozinc reagent (prepared in situ or from a commercial source)
-
Anhydrous solvent (e.g., THF, NMP)
Procedure:
-
Under an inert atmosphere, dissolve the benzonitrile derivative (1.0 equivalent) in the anhydrous solvent.
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Slowly add the organozinc reagent (1.5-2.0 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitored by GC).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent, and wash the organic phase with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Quantitative Data Summary
| Entry | Benzonitrile Derivative | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ (3) | THF | 80 | 12 | 90 |
| 2 | Benzonitrile | Ethylzinc bromide | Pd(P(t-Bu)₃)₂ (5) | NMP | 100 | 10 | 72 |
| 3 | 3-Acetylbenzonitrile | Isopropylzinc iodide | Pd(P(t-Bu)₃)₂ (3) | THF | 70 | 18 | 85 |
| 4 | 1-Naphthonitrile | Benzylzinc chloride | Pd(P(t-Bu)₃)₂ (4) | THF/NMP | 90 | 14 | 79 |
Decyanative Sonogashira Coupling
The decyanative Sonogashira coupling enables the synthesis of aryl alkynes from benzonitrile derivatives and terminal alkynes, which are important structures in materials science and medicinal chemistry.[6][7][8][9]
General Reaction Scheme:
Ar-CN + H-C≡C-R --(Pd catalyst, Base)--> Ar-C≡C-R
Experimental Protocol
A representative procedure for the palladium-catalyzed decyanative Sonogashira coupling is as follows:
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd(en)(NO₃)₂)
-
Ligand (e.g., BrettPhos, PPh₃)
-
Base (e.g., Cs₂CO₃, Et₃N)
-
Benzonitrile derivative
-
Terminal alkyne
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF)
Procedure:
-
To a Schlenk tube, add the palladium source (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (e.g., 3.0 equivalents).
-
Evacuate and backfill the tube with an inert gas.
-
Add the benzonitrile derivative (1.0 equivalent), the terminal alkyne (1.5 equivalents), and the anhydrous solvent.
-
Heat the mixture at the specified temperature (e.g., 120-140 °C) for the indicated time.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Benzonitrile Derivative | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylbenzonitrile | Phenylacetylene | Pd(en)(NO₃)₂ (5) | BrettPhos (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 140 | 24 | 85 |
| 2 | Benzonitrile | 1-Octyne | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (3) | DMF | 120 | 18 | 76 |
| 3 | 3-Fluorobenzonitrile | Trimethylsilylacetylene | Pd(en)(NO₃)₂ (5) | BrettPhos (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 140 | 30 | 68 |
| 4 | 4-Cyanobiphenyl | (4-Ethynylphenyl)trimethylsilane | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (3) | DMF | 130 | 24 | 81 |
Visualizations
Catalytic Cycle for Decyanative Cross-Coupling
The following diagram illustrates a generalized catalytic cycle for the palladium-catalyzed decyanative cross-coupling of benzonitrile derivatives.
Caption: Generalized catalytic cycle for decyanative cross-coupling.
General Experimental Workflow
The diagram below outlines the typical laboratory workflow for setting up a palladium-catalyzed decyanative cross-coupling reaction.
Caption: Standard laboratory workflow for decyanative cross-coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Williamson Ether Synthesis for 4-(2-Bromoethoxy)benzonitrile
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-(2-Bromoethoxy)benzonitrile. This resource is intended for researchers, scientists, and drug development professionals to enhance reaction efficiency and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Williamson ether synthesis of this compound from 4-hydroxybenzonitrile and 1,2-dibromoethane.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base may be too weak to fully deprotonate the 4-hydroxybenzonitrile. 2. Presence of Water: Moisture in the reagents or solvent can quench the phenoxide intermediate. 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed at the set temperature. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Select a Stronger Base: Switch from a weaker base like sodium bicarbonate to a stronger one such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃). 2. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or in a glovebox). 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. Typical temperatures range from 50-100°C.[1] 4. Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) and monitor progress by TLC. |
| Formation of Side Products (e.g., Dialkylated Product) | 1. Excess 1,2-Dibromoethane: Using a large excess of the alkylating agent can lead to the formation of the dialkylated ether. 2. High Reaction Temperature: Elevated temperatures can sometimes promote side reactions. | 1. Optimize Stoichiometry: Use a moderate excess of 1,2-dibromoethane (e.g., 1.5 to 3 equivalents). A large excess may not be necessary and can complicate purification.[2] 2. Control Temperature: Maintain a consistent and optimized temperature. Avoid excessive heating. |
| Unreacted Starting Material (4-hydroxybenzonitrile) | 1. Incomplete Deprotonation: As mentioned above, the base may not be strong enough. 2. Poor Solubility: The phenoxide salt may not be sufficiently soluble in the chosen solvent. | 1. Use a Stronger Base: Consider using NaOH or Cs₂CO₃. 2. Change Solvent: Switch to a more polar aprotic solvent like DMF or acetonitrile, which can improve the solubility of the phenoxide and accelerate the SN2 reaction.[3] |
| Difficult Purification | 1. Similar Polarity of Product and Starting Material: The product and unreacted 4-hydroxybenzonitrile may have similar Rf values in some solvent systems. 2. Presence of Multiple Byproducts: Side reactions can lead to a complex mixture that is difficult to separate. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography (e.g., varying ratios of ethyl acetate and hexanes). A shallow gradient can improve separation.[2] 2. Aqueous Work-up: An aqueous wash with a dilute base (e.g., 5% NaOH) can help remove unreacted acidic phenol before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
The choice of base is critical. For phenolic starting materials, common and effective bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and cesium carbonate (Cs₂CO₃). K₂CO₃ is a good starting point as it is mild and effective.[2] For less reactive systems or to improve reaction rates, stronger bases like NaOH or more soluble bases like Cs₂CO₃ in solvents like DMF can be beneficial.
Q2: Which solvent is most suitable for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the phenoxide salt, leaving the anionic nucleophile more available for reaction.[4] Acetone is a common choice and can provide good results.[2] However, solvents like N,N-dimethylformamide (DMF) or acetonitrile can often lead to faster reaction rates and higher yields, particularly when paired with bases like K₂CO₃ or Cs₂CO₃.[3]
Q3: How can I minimize the formation of the dialkylated side product?
The formation of the dialkylated product, where two molecules of 4-hydroxybenzonitrile react with one molecule of 1,2-dibromoethane, can be minimized by controlling the stoichiometry. Using 4-hydroxybenzonitrile as the limiting reagent and a moderate excess of 1,2-dibromoethane is a common strategy. In some reported procedures for similar reactions, mono-alkylation is selective and the dialkylated product is not observed under specific conditions.[2]
Q4: What is a typical reaction time and temperature?
Reaction times and temperatures can vary significantly based on the chosen base and solvent. A common starting point is refluxing in acetone (around 56°C) for 12 hours.[2] When using higher boiling point solvents like DMF, temperatures between 80-100°C for 4-12 hours are typical.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q5: My reaction is very slow. What can I do to speed it up?
To increase the reaction rate, consider the following:
-
Switch to a more polar aprotic solvent: Changing from acetone to DMF or acetonitrile can accelerate the reaction.[3]
-
Use a stronger or more soluble base: Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents.
-
Increase the temperature: Carefully increasing the reaction temperature can significantly speed up the reaction, but be mindful of potential side reactions.
-
Add a catalyst: In some cases, a catalytic amount of sodium or potassium iodide can be added to in-situ generate a more reactive alkyl iodide from the alkyl bromide, thereby increasing the reaction rate.
Data Presentation
The following table summarizes reaction conditions for the Williamson ether synthesis of a structurally similar substituted phenol with 1,2-dibromoethane, providing a baseline for optimizing the synthesis of this compound.
| Phenolic Reactant | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | Acetone | Reflux (~56°C) | 12 | 40 | [2] |
Note: The yield reported is for an analogous reaction and should be considered a starting point for optimization. Yields for the synthesis of this compound may vary based on the specific conditions employed.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a similar mono-alkylation of a phenol with 1,2-dibromoethane.[2]
Materials:
-
4-hydroxybenzonitrile
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1,2-dibromoethane
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetone
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Ethyl acetate
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Hexanes
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
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Add 1,2-dibromoethane (3.0 equivalents) to the mixture.
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Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and evaporate the acetone under reduced pressure.
-
To the resulting residue, add water and extract with ethyl acetate (3 x volume of water).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Visualizations
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the reaction conditions.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. francis-press.com [francis-press.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Common side reactions with 4-(2-Bromoethoxy)benzonitrile and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Bromoethoxy)benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common method for synthesizing this compound is via a Williamson ether synthesis. This reaction involves the deprotonation of 4-cyanophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic bromo-containing reagent, typically 1,2-dibromoethane.
Q2: What are the most common side reactions observed in this synthesis?
The primary side reactions in the synthesis of this compound are:
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E2 Elimination: The phenoxide can act as a base, leading to the elimination of HBr from 1,2-dibromoethane to form vinyl bromide. This is a significant competing reaction.[1][2][3]
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Dialkylation: A second molecule of the 4-cyanophenoxide can displace the bromide from the desired product, leading to the formation of 1,2-bis(4-cyanophenoxy)ethane.
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C-Alkylation: Although less common for phenoxides, alkylation can sometimes occur on the aromatic ring instead of the oxygen atom.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (4-cyanophenol and 1,2-dibromoethane) on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides strategies for their resolution.
| Issue | Potential Cause | Troubleshooting Steps & Methodologies |
| Low Product Yield | Incomplete reaction. | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: Gently heating the reaction (e.g., to 50-60 °C) can increase the rate of the SN2 reaction. However, excessive heat can favor the elimination side reaction.[1] |
| Predominance of elimination side reaction. | - Choice of Base: Use a weaker base if possible, or ensure slow, controlled addition of a strong base to minimize its concentration at any given time. - Temperature Control: Maintain a moderate reaction temperature.[1] | |
| Inefficient phase transfer (if using a phase-transfer catalyst). | - Catalyst Selection: Ensure the use of an appropriate phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). - Agitation: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. | |
| Presence of Significant Amounts of 1,2-bis(4-cyanophenoxy)ethane | High concentration of the phenoxide relative to 1,2-dibromoethane. | - Control Stoichiometry: Use a larger excess of 1,2-dibromoethane to favor the mono-alkylation product. A molar ratio of 1:3 to 1:5 (4-cyanophenol to 1,2-dibromoethane) is a good starting point. |
| Product is Contaminated with Unreacted 4-Cyanophenol | Incomplete reaction or inefficient work-up. | - Reaction Completion: Ensure the reaction has gone to completion using TLC. - Aqueous Wash: During the work-up, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove the acidic 4-cyanophenol. |
| Difficult Purification | Similar polarities of the product and byproducts. | - Column Chromatography: Utilize silica gel column chromatography with a gradient elution system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) to separate the components. - Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective for purification.[4][5] |
Experimental Protocols
Representative Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.
Materials:
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4-Cyanophenol
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1,2-Dibromoethane
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Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
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Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (optional, but recommended)
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Solvent (e.g., Acetonitrile, DMF, or a biphasic system like Toluene/Water)
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanophenol (1.0 eq) in the chosen solvent.
-
Base Addition: Add the base (e.g., NaOH, 1.1 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) if using a biphasic system. Stir the mixture until the 4-cyanophenol is fully deprotonated.
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Alkylating Agent Addition: Add 1,2-dibromoethane (3.0-5.0 eq) to the reaction mixture.
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Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
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Cool the reaction mixture to room temperature.
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If a solid has formed, filter the mixture.
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Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Caption: A decision tree to guide troubleshooting efforts in cases of low product yield.
References
Technical Support Center: Purification of 4-(2-Bromoethoxy)benzonitrile Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(2-Bromoethoxy)benzonitrile reaction products using column chromatography. It is intended for researchers, scientists, and professionals in drug development who are familiar with general laboratory practices.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound from a crude reaction mixture is flash column chromatography using silica gel as the stationary phase.[1] This technique separates compounds based on their polarity, allowing for the isolation of the desired product from starting materials and byproducts.[2]
Q2: What are the likely impurities in a typical synthesis of this compound?
A2: The synthesis of this compound is commonly achieved through a Williamson ether synthesis, reacting 4-cyanophenol with 1,2-dibromoethane. Potential impurities include:
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Unreacted 4-cyanophenol: A polar starting material.
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Unreacted 1,2-dibromoethane: A non-polar starting material.
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1,2-bis(4-cyanophenoxy)ethane: A di-substituted, more polar byproduct.
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Other reaction byproducts: Depending on the specific reaction conditions, other minor impurities may be present.
Q3: How do I choose the right solvent system (mobile phase) for the column?
A3: The ideal solvent system should provide good separation between this compound and its impurities on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The optimal ratio can be determined by running TLC plates with varying solvent compositions. Aim for an Rf value of approximately 0.3-0.4 for the desired product to ensure good separation on the column.[1]
Q4: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A4: If your compound remains at the origin (Rf ≈ 0), the mobile phase is not polar enough. You can increase the polarity by adding a stronger solvent like methanol to your ethyl acetate/hexane mixture. Start with a small percentage (e.g., 1-5% methanol in dichloromethane or ethyl acetate) and observe the effect on the Rf value.[3]
Q5: My compound is running at the solvent front on the TLC plate. What does this mean?
A5: An Rf value close to 1 indicates that the mobile phase is too polar. To achieve better separation, you need to decrease the polarity of the solvent system. This can be done by increasing the proportion of the non-polar solvent (e.g., hexanes) in your mixture.[4]
II. Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (mobile phase).- Column was not packed properly, leading to channeling.- Overloading the column with too much crude product. | - Optimize the mobile phase: Use TLC to test various solvent ratios of hexanes and ethyl acetate. A gradient elution (gradually increasing the polarity of the mobile phase) may improve separation.- Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.[2]- Reduce the sample load: A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight. |
| Product is Eluting with a Starting Material | - The polarity of the product and the specific starting material are very similar. | - Fine-tune the solvent system: Try small adjustments to the solvent ratio. Sometimes a change of solvent (e.g., dichloromethane instead of ethyl acetate) can alter the selectivity.- Consider a different stationary phase: If separation on silica gel is challenging, alumina (neutral or basic) could be an alternative.[1] |
| Product is not Eluting from the Column | - The mobile phase is not polar enough.- The compound may be degrading on the silica gel. | - Increase the polarity of the mobile phase: Gradually increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol.- Test for stability: Run a small spot of your compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs. If the compound is acid-sensitive, you can use silica gel that has been neutralized with triethylamine. |
| Low Recovery of the Purified Product | - The product is spread across too many fractions.- Incomplete elution from the column.- Adsorption to the stationary phase. | - Careful fraction collection: Collect smaller fractions and monitor them closely by TLC.- Flush the column: After collecting the main product fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol mixture) to ensure all the product has eluted.- Consider deactivating the silica gel: For compounds that may strongly adhere to silica, pre-treating the silica with a small amount of triethylamine in the eluent can help improve recovery. |
| Crystallization of Product in the Column or on the Frits | - The compound has low solubility in the mobile phase. | - Use a slightly more polar solvent system: This can help to keep the product dissolved.- Load the sample in a stronger, more polar solvent: Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (like dichloromethane) before loading it onto the column. Be cautious as this can sometimes negatively impact separation. |
III. Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound on a laboratory scale.
1. Materials:
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Crude this compound reaction mixture
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Silica gel (230-400 mesh)
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Hexanes (ACS grade or higher)
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Ethyl acetate (ACS grade or higher)
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TLC plates (silica gel coated)
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Glass chromatography column with a stopcock
-
Cotton or glass wool
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Sand (washed and dried)
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Collection tubes/flasks
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UV lamp for TLC visualization
2. TLC Analysis for Solvent System Optimization:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution onto a TLC plate.
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Develop the TLC plate in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
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Visualize the plate under a UV lamp.
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The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. For reference, 4-cyanophenol has an Rf of approximately 0.17 in 20% ethyl acetate/hexane.[5]
3. Column Preparation (Slurry Packing):
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Securely clamp the chromatography column in a vertical position in a fume hood.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a small layer (approx. 1 cm) of sand on top of the cotton plug.
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In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. The amount of silica should be about 30-50 times the weight of your crude material.[1]
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Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
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Open the stopcock to allow some solvent to drain, which helps in uniform settling of the silica gel. Do not let the top of the silica gel run dry.
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Add another thin layer of sand on top of the packed silica gel.
4. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
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Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
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Allow the sample to absorb completely into the silica gel.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
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Begin eluting the column by opening the stopcock. Maintain a steady flow rate.
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Collect the eluent in fractions (e.g., 10-20 mL per fraction).
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Monitor the separation by periodically analyzing the collected fractions by TLC.
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If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
6. Product Isolation:
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Identify the fractions containing the pure this compound using TLC.
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to obtain the purified product.
IV. Data Presentation
Table 1: Expected Rf Values of this compound and Related Compounds in a Hexane/Ethyl Acetate System.
| Compound | Structure | Polarity | Expected Rf in 20% Ethyl Acetate/Hexane |
| 1,2-dibromoethane | Br-CH₂-CH₂-Br | Non-polar | High (close to solvent front) |
| This compound | NC-C₆H₄-O-CH₂-CH₂-Br | Moderately Polar | ~0.4 - 0.5 (target) |
| 4-cyanophenol | NC-C₆H₄-OH | Polar | ~0.17[5] |
| 1,2-bis(4-cyanophenoxy)ethane | NC-C₆H₄-O-CH₂-CH₂-O-C₆H₄-CN | More Polar | Low (close to baseline) |
Note: These Rf values are estimates and can vary depending on the specific TLC plates, temperature, and saturation of the developing chamber.
V. Visualizations
References
Technical Support Center: Recrystallization of 4-(2-Bromoethoxy)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the recrystallization of 4-(2-Bromoethoxy)benzonitrile and its derivatives.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the purification of this compound derivatives via recrystallization.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. | - Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass stirring rod. - Add a Seed Crystal: Introduce a small, pure crystal of the product to the solution. - Concentrate the Solution: Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again. |
| Product "Oils Out" Instead of Crystallizing | The compound is coming out of solution at a temperature above its melting point, often due to a highly concentrated solution or rapid cooling. | - Re-dissolve and Dilute: Reheat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent to dilute the solution. - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to significant product loss in the mother liquor. - Premature crystallization occurred during a hot filtration step. - The crystals were washed with a solvent that was not sufficiently cold. | - Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Efficient Hot Filtration: Ensure the filtration apparatus is pre-heated to prevent premature crystal formation. Add a small excess of hot solvent before filtering. - Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Still Impure After Recrystallization | - An inappropriate solvent was chosen, where the impurity has similar solubility to the product. - The solution cooled too quickly, trapping impurities within the crystal lattice. | - Solvent Selection: Perform small-scale solvent screening to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain either very soluble or insoluble at all temperatures. - Slow Crystal Growth: Ensure a slow cooling process to allow for the formation of a pure crystal lattice. |
| Colored Impurities Persist in the Final Product | Colored byproducts are present that co-crystallize with the product. | - Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that this may also reduce your overall yield slightly. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: While specific solubility data is not widely published, a good starting point for solvent selection for this compound, a moderately polar compound, would include alcohols (such as ethanol or isopropanol), ketones (like acetone), or esters (such as ethyl acetate). Mixed solvent systems, for instance, ethanol/water or toluene/heptane, can also be effective.[1] The ideal solvent will dissolve the compound completely at its boiling point and sparingly at low temperatures.
Q2: What is the expected melting point of pure this compound?
A2: A sharp melting point is a good indicator of purity. While a definitive value for this compound is not consistently reported across all commercial suppliers, related structures such as 4-(2-Bromoacetyl)benzonitrile have a melting point in the range of 92-96 °C.[2][3] It is recommended to characterize a small, highly purified sample by techniques such as NMR and elemental analysis to establish a benchmark melting point for your specific derivative.
Q3: What are the likely impurities in a crude sample of this compound?
A3: this compound is typically synthesized via a Williamson ether synthesis between 4-cyanophenol and 1,2-dibromoethane. Potential impurities may include:
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Unreacted Starting Materials: 4-cyanophenol and excess 1,2-dibromoethane.
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Byproducts: Bis-alkylation product (1,2-bis(4-cyanophenoxy)ethane).
-
Side-Reaction Products: Products from the elimination of HBr from 1,2-dibromoethane.
Q4: How can I effectively remove unreacted 4-cyanophenol?
A4: Unreacted 4-cyanophenol can often be removed by washing the crude product with a dilute aqueous base, such as 5% sodium bicarbonate solution, during the workup before recrystallization.[4] The basic wash will deprotonate the acidic phenol, making it soluble in the aqueous layer.
Q5: My recrystallization is proceeding too quickly. How can I slow it down?
A5: Rapid crystallization can trap impurities. To slow it down, you can:
-
Add a slightly larger volume of the hot recrystallization solvent.
-
Allow the flask to cool to room temperature on the benchtop, insulated with a beaker or glass wool, before moving it to an ice bath.
Experimental Protocol: General Recrystallization of this compound Derivatives
This protocol provides a general methodology for the recrystallization of a solid this compound derivative.
1. Solvent Selection:
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Place a small amount of the crude product (approx. 50 mg) into several test tubes.
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Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.
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Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
2. Dissolution:
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Place the crude this compound derivative into an Erlenmeyer flask.
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Add a minimal amount of the selected recrystallization solvent.
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Heat the mixture on a hotplate with stirring until the solvent begins to boil.
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Continue to add small portions of the hot solvent until the solid is completely dissolved.
3. Hot Filtration (if necessary):
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If insoluble impurities are present, or if activated charcoal was used for decolorization, perform a hot gravity filtration.
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Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.
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Quickly pour the hot solution through the filter paper to remove insoluble materials.
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
6. Drying:
-
Allow the crystals to air dry on the filter paper by continuing to draw a vacuum.
-
For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.
7. Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) indicates high purity.
-
Further analysis by techniques such as TLC, HPLC, or NMR can also be used to confirm purity.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: TLC Monitoring of Reactions Involving 4-(2-Bromoethoxy)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Bromoethoxy)benzonitrile. The information is designed to assist with the successful monitoring of chemical reactions using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the best way to visualize this compound and its derivatives on a TLC plate?
A1: Due to the presence of a benzonitrile group, this compound and most of its derivatives are aromatic and will absorb ultraviolet (UV) light. The most common and non-destructive method for visualization is using a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots on a fluorescent TLC plate. For compounds that are not UV-active, or for additional confirmation, various staining solutions can be used. Iodine vapor is a good general stain for many organic compounds. Other stains like potassium permanganate can be useful if the reaction involves the formation of easily oxidizable groups like alcohols or alkenes.
Q2: I am seeing streaks instead of distinct spots on my TLC plate. What could be the cause?
A2: Streaking on a TLC plate can be caused by several factors:
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Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.
-
Inappropriate Solvent System: If the solvent system is too polar, it may not effectively move the compound off the baseline, leading to streaking. Conversely, a solvent system that is not polar enough may also cause issues.
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely solubilized before spotting.
-
Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact with the silica gel (which is slightly acidic) and cause streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can often resolve this issue.
Q3: My spots are not moving from the baseline, or they are running at the solvent front. How can I fix this?
A3: This issue relates to the polarity of your developing solvent system.
-
Spots at the Baseline (Low Rf): If your spots remain at the baseline, the solvent system is not polar enough to move the compounds up the plate. You need to increase the polarity of the mobile phase. For a common solvent system like ethyl acetate/hexane, you would increase the proportion of ethyl acetate.
-
Spots at the Solvent Front (High Rf): If your spots are running with the solvent front, the mobile phase is too polar. You need to decrease its polarity. In an ethyl acetate/hexane system, this would mean increasing the proportion of hexane.
Q4: How can I confirm if the reaction has gone to completion using TLC?
A4: To monitor a reaction's progress, it is best practice to use a three-lane spotting system on your TLC plate:
-
Lane 1 (Starting Material): Spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot both the starting material and the reaction mixture in the same lane.
-
Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.
The reaction is considered complete when the spot corresponding to the starting material in the reaction mixture lane (Lane 3) has completely disappeared, and a new spot, corresponding to the product, has appeared. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane, especially if the Rf values of the starting material and product are very similar.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible under UV light. | The compound may not be UV-active. The sample may be too dilute. The solvent level in the developing chamber might be too high, washing away the sample. | Try visualizing with an alternative method, such as an iodine chamber or a potassium permanganate stain.[1] Concentrate the sample and re-spot. Ensure the solvent level in the chamber is below the spotting line on the TLC plate.[1] |
| The spots are elongated or "comet-shaped". | The sample was overloaded on the TLC plate. The developing solvent is attacking the silica gel. | Dilute the sample before spotting.[1] Prepare a new developing solvent and ensure it is well-mixed. |
| The Rf values are inconsistent between runs. | The composition of the solvent system is changing due to evaporation of a more volatile component. The TLC chamber was not saturated with solvent vapor. | Use a lid on the developing chamber to maintain a saturated atmosphere. Prepare fresh developing solvent for each run. Place a piece of filter paper in the chamber to aid saturation. |
| The spots are running into each other. | The initial spots were too large or spotted too close together. | Use a fine capillary to spot the plate and ensure the spots are small and compact. Leave adequate space between the lanes. |
| A new, unexpected spot appears and then disappears during the reaction. | An unstable intermediate may be forming. | Take TLC samples at more frequent intervals to track the formation and consumption of the intermediate. |
Experimental Protocols
Representative Reaction: Synthesis of 4-(2-Phenoxyethoxy)benzonitrile
This protocol describes a typical nucleophilic substitution reaction where this compound is reacted with phenol to form an ether linkage, and how to monitor its progress by TLC.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent: 30% Ethyl Acetate in Hexane
-
Capillary tubes for spotting
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and phenol (1.1 mmol) in anhydrous acetone (10 mL). Add potassium carbonate (2 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at reflux (approximately 56°C) and monitor the progress by TLC.
-
TLC Monitoring:
-
Prepare a developing chamber with the 30% ethyl acetate in hexane solvent system.
-
On a TLC plate, draw a baseline with a pencil.
-
In the first lane, spot a dilute solution of the starting material, this compound.
-
In the third lane, carefully take an aliquot of the reaction mixture using a capillary tube and spot it.
-
In the second (middle) lane, co-spot both the starting material and the reaction mixture.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
-
Analysis: Compare the spots in the three lanes. The reaction is complete when the spot for this compound is no longer visible in the reaction mixture lane. A new, more polar spot (lower Rf) corresponding to the product, 4-(2-phenoxyethoxy)benzonitrile, should be apparent.
Data Presentation
Table 1: Typical Rf Values for this compound and a Representative Product
| Compound | Structure | Solvent System (EtOAc:Hexane) | Typical Rf Value | Visualization |
| This compound (Starting Material) | 30:70 | ~0.6 | UV (254 nm) | |
| 4-(2-Phenoxyethoxy)benzonitrile (Product) | 30:70 | ~0.4 | UV (254 nm) |
Note: Rf values are approximate and can vary depending on the specific conditions (e.g., temperature, plate manufacturer, chamber saturation).
Mandatory Visualization
Caption: Troubleshooting workflow for common TLC monitoring issues.
References
Technical Support Center: Synthesis of 4-(2-Bromoethoxy)benzonitrile
Welcome to the technical support center for the synthesis of 4-(2-Bromoethoxy)benzonitrile. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and what are the potential impurities?
The most common method for synthesizing this compound is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzonitrile with an excess of 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile.[1] The reaction is a nucleophilic substitution (SN2) where the phenoxide ion of 4-hydroxybenzonitrile attacks one of the bromine-bearing carbons of 1,2-dibromoethane.[2]
Potential impurities can arise from several sources:
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Unreacted Starting Materials: 4-hydroxybenzonitrile and 1,2-dibromoethane.
-
Side-Reaction Products: A common side product is 1,2-bis(4-cyanophenoxy)ethane, formed when a second molecule of 4-hydroxybenzonitrile reacts with the desired product.
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Hydrolysis Products: If water is present in the reaction, 4-(2-hydroxyethoxy)benzonitrile can be formed.
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Solvent and Reagent Residues: Residual amounts of the solvent or base may be present.
Q2: I see an unexpected spot on my Thin-Layer Chromatography (TLC) plate. How can I identify it?
An unexpected TLC spot indicates the presence of an impurity. You can tentatively identify it based on its polarity (and thus, its Rf value) compared to the starting material and product.
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Spot with very low Rf (highly polar): This is likely the unreacted 4-hydroxybenzonitrile, as its phenolic hydroxyl group makes it very polar.
-
Spot with Rf between the starting phenol and the product: This could be the hydrolysis byproduct, 4-(2-hydroxyethoxy)benzonitrile, which is more polar than the product but less polar than the starting phenol.
-
Spot with Rf similar to or slightly lower than the product: This may be the bis-alkylation byproduct, 1,2-bis(4-cyanophenoxy)ethane. Its polarity can be similar to the desired product, making separation challenging.
-
Spot with very high Rf (non-polar): This is likely residual 1,2-dibromoethane.
To confirm, run co-spots on the TLC plate with your starting materials.
Q3: My ¹H NMR spectrum shows unexpected peaks. What are the likely sources?
Unidentified peaks in the ¹H NMR spectrum are a clear sign of impurities. Compare your spectrum to the known shifts of the product and potential impurities.
-
This compound (Product): Expect two triplets in the aliphatic region (~3.8 ppm and ~4.4 ppm) and two doublets in the aromatic region (~7.0 ppm and ~7.6 ppm).
-
4-hydroxybenzonitrile (Starting Material): A broad singlet for the phenolic -OH proton and aromatic signals.
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1,2-dibromoethane (Starting Material): A singlet around 3.7 ppm.
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1,2-bis(4-cyanophenoxy)ethane (Byproduct): A singlet in the aliphatic region (~4.5 ppm) due to the molecule's symmetry, along with aromatic signals.
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DMF (Solvent): Singlets around 2.9, 3.0, and 8.0 ppm.
Q4: How can I effectively remove the common impurities from my final product?
Purification strategies should target the specific impurity present.
-
Unreacted 4-hydroxybenzonitrile: Can be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH). The basic wash deprotonates the acidic phenol, making it soluble in the aqueous layer.
-
Excess 1,2-dibromoethane: As it is volatile, it can often be removed under reduced pressure (rotary evaporation).
-
1,2-bis(4-cyanophenoxy)ethane: This byproduct often has similar solubility to the desired product. Purification typically requires column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[3]
Impurity Data Summary
The following table summarizes the key characteristics of potential impurities in the synthesis of this compound.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Nature of Impurity | Typical Analytical Signatures |
| This compound | C₉H₈BrNO | 226.07[4][5] | Product | ¹H NMR: Triplets at ~3.8 and ~4.4 ppm. TLC: Mid-range Rf. |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | Starting Material | ¹H NMR: Broad -OH peak. TLC: Very low Rf (polar). |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Starting Material | ¹H NMR: Singlet at ~3.7 ppm. TLC: Very high Rf (non-polar). |
| 1,2-bis(4-cyanophenoxy)ethane | C₁₆H₁₂N₂O₂ | 264.28 | Byproduct | ¹H NMR: Singlet at ~4.5 ppm. TLC: Rf often close to the product. |
| 4-(2-Hydroxyethoxy)benzonitrile | C₉H₉NO₂ | 163.17 | Byproduct (Hydrolysis) | ¹H NMR: Broad -OH peak, two triplets for -OCH₂CH₂O-. TLC: Low Rf (polar). |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying an unknown impurity during your synthesis.
Caption: A flowchart detailing the step-by-step process for troubleshooting and identifying impurities.
Experimental Protocols
1. Analytical Thin-Layer Chromatography (TLC)
-
Objective: To monitor the progress of the reaction and identify the number of components in a mixture.
-
Procedure:
-
Prepare a developing chamber with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).
-
On a silica gel TLC plate, spot a dilute solution of your reaction mixture alongside spots of the starting materials (4-hydroxybenzonitrile and 1,2-dibromoethane).
-
Place the plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).[6] Calculate the Rf value for each spot.
-
2. Flash Column Chromatography
-
Objective: To purify the crude product by separating it from impurities.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pack a glass column with the slurry.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with the solvent system, gradually increasing the polarity (gradient elution) to separate the components.
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[3]
-
3. ¹H NMR Spectroscopy
-
Objective: To determine the structure of the product and identify impurities.
-
Procedure:
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Process the data (phasing, baseline correction, and integration).
-
Analyze the chemical shifts, integration values, and splitting patterns to confirm the structure and identify any impurity peaks.
-
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the product and impurities.[7]
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like HPLC or GC.[8]
-
Use a soft ionization technique such as Electrospray Ionization (ESI) to generate ions without significant fragmentation.[9]
-
Analyze the resulting mass-to-charge (m/z) ratio to find the molecular ion peak ([M+H]⁺ or [M+Na]⁺), which confirms the molecular weight of the components.
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C9H8BrNO | CID 2452212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzonitrile,4-(2-bromoethoxy)- | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
How to improve the yield of O-alkylation with 4-(2-Bromoethoxy)benzonitrile
Welcome to the technical support center for O-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the O-alkylation of phenolic compounds using 4-(2-Bromoethoxy)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this O-alkylation reaction? A1: This reaction is a classic example of the Williamson ether synthesis.[1] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] A base is used to deprotonate the hydroxyl group of the phenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether linkage.[1]
Q2: Why is a base necessary, and how do I choose the right one? A2: A base is essential to deprotonate the phenol (a weak acid) to generate the much more nucleophilic phenoxide anion.[3][4] The choice of base is critical. Weak bases like potassium carbonate (K₂CO₃) are often sufficient and commonly used.[5][6] For less reactive phenols, stronger bases like sodium hydride (NaH) might be necessary. However, very strong bases can increase the likelihood of side reactions, such as elimination of the alkyl halide.[1][2]
Q3: What are the most common reasons for low yield? A3: Low yields can stem from several factors:
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Incomplete deprotonation of the phenol: The chosen base may be too weak or used in insufficient quantity.
-
Competing side reactions: C-alkylation and elimination of the alkyl halide are common competing pathways.[1][7]
-
Poor solvent choice: The solvent significantly influences the reaction's selectivity and rate.[3]
-
Impure reagents: Moisture or impurities in the starting materials or solvent can interfere with the reaction.
-
Suboptimal reaction temperature and time: The reaction may not have reached completion or, conversely, decomposition may have occurred at elevated temperatures.[8]
Q4: How can I monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[5] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the reactants and the formation of the product over time.
Q5: What is the difference between O-alkylation and C-alkylation? A5: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom or the carbon atoms of the aromatic ring.[1]
-
O-alkylation: The desired reaction where the nucleophilic attack occurs from the oxygen atom, forming an ether.[3] This is favored in polar aprotic solvents.
-
C-alkylation: A side reaction where the attack occurs from the aromatic ring, forming a new carbon-carbon bond.[3][9] This can become significant in protic solvents, which can solvate the oxygen atom, making the ring carbons more relatively nucleophilic.[3]
Troubleshooting Guide
Problem: Low or no product formation with significant unreacted phenol.
-
Possible Cause 1: Insufficiently basic conditions.
-
Solution: The phenol may not be fully deprotonated. Increase the equivalents of your base (e.g., from 1.5 to 2.0 eq. of K₂CO₃) or switch to a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[6] When using NaH, ensure the reaction is performed under anhydrous conditions.
-
-
Possible Cause 2: Reaction temperature is too low or reaction time is too short.
-
Solution: Gradually increase the reaction temperature (e.g., from 60°C to 80°C) and monitor the progress by TLC.[5] Extend the reaction time if starting material is being consumed slowly.
-
-
Possible Cause 3: Poor quality of reagents.
-
Solution: Ensure this compound is stable and not decomposed.[10] Use anhydrous solvents, as water can quench the phenoxide. Dry solvents using appropriate methods if necessary.
-
Problem: The reaction is messy, and multiple byproducts are observed on TLC.
-
Possible Cause 1: C-alkylation is competing with O-alkylation.
-
Possible Cause 2: Elimination of this compound.
-
Solution: The alkyl halide can undergo base-catalyzed elimination, especially at high temperatures or with very strong, bulky bases.[1] Use the mildest base and lowest temperature that afford a reasonable reaction rate.
-
-
Possible Cause 3: Polyalkylation.
-
Solution: If the starting phenol has multiple hydroxyl groups, protecting groups may be necessary to achieve selective mono-alkylation.[11] For a single hydroxyl group, this is less common but could indicate overly harsh conditions.
-
Problem: The reaction stalls and does not proceed to completion.
-
Possible Cause 1: Deactivation of the alkylating agent.
-
Solution: While this compound is generally stable, it can degrade under harsh conditions. Consider adding the alkylating agent dropwise to the heated solution of the phenoxide to maintain its effective concentration.
-
-
Possible Cause 2: Use of a phase-transfer catalyst may be required.
-
Solution: If the phenoxide salt has low solubility in the organic solvent, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate.[12][13] The PTC helps shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.
-
Data Presentation
Table 1: Influence of Base and Solvent on O-Alkylation Yield. Note: Yields are representative and can vary based on the specific phenol and precise reaction conditions.
| Phenol Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | O-Alkylation Yield (%) | C-Alkylation (%) |
| 4-Hydroxybenzonitrile | K₂CO₃ (1.5) | DMF | 80 | 6 | ~85-95 | < 5 |
| 4-Hydroxybenzonitrile | K₂CO₃ (1.5) | Acetone | 60 (reflux) | 12 | ~70-85 | < 5 |
| 4-Hydroxybenzonitrile | NaH (1.2) | THF | 65 (reflux) | 4 | > 90 | < 2 |
| 2-Naphthol | K₂CO₃ (2.0) | DMF | 80 | 8 | > 90 | < 5 |
| 2-Naphthol | Base | TFE* | 80 | 8 | Low | Major Product |
*TFE (Trifluoroethanol) is a protic solvent known to promote C-alkylation.[3]
Table 2: Relative Reactivity of Leaving Groups in SN2 Reactions. The efficiency of the Williamson ether synthesis is highly dependent on the leaving group.
| Leaving Group | Formula | Relative Rate | Comments |
| Iodide | I⁻ | ~2 | Excellent leaving group, but alkyl iodides can be less stable. |
| Bromide | Br⁻ | 1 | Excellent balance of high reactivity and stability.[14] |
| Tosylate | OTs⁻ | ~0.7 | Very good leaving group, often used as an alternative to halides.[14][15] |
| Chloride | Cl⁻ | ~0.01 | Significantly less reactive than bromide.[14] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting phenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the phenol. Add powdered anhydrous potassium carbonate (1.5 - 2.0 eq.).[5]
-
Alkylating Agent Addition: Add this compound (1.1 - 1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting phenol is consumed (typically 4-24 hours).[5]
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and stir.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure O-alkylated product.[5]
Protocol 2: O-Alkylation using Phase-Transfer Catalysis (PTC)
-
Preparation: To a round-bottom flask, add the starting phenol (1.0 eq.), an aqueous solution of sodium hydroxide (e.g., 20% w/v), and an immiscible organic solvent like toluene or dichloromethane.
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq.).
-
Alkylating Agent Addition: Add this compound (1.1 eq.) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to reflux for 2-8 hours.[5] Vigorous stirring is crucial to ensure a large surface area between the two phases.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture and transfer it to a separatory funnel. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and brine.
-
Drying and Purification: Proceed with drying, concentration, and purification as described in Protocol 1.
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. guidechem.com [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. benchchem.com [benchchem.com]
- 15. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Phase-Transfer Catalysis for Reactions with 4-(2-Bromoethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the selection and use of phase-transfer catalysts (PTCs) for nucleophilic substitution reactions involving 4-(2-Bromoethoxy)benzonitrile. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is phase-transfer catalysis and why is it useful for reactions with this compound?
A1: Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate like this compound). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction can occur at a much faster rate.[1] This methodology offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often eliminates the need for expensive, anhydrous, or polar aprotic solvents.
Q2: What type of reaction is this compound typically used for under phase-transfer catalysis conditions?
A2: this compound is an excellent substrate for Williamson ether synthesis, a classic SN2 reaction. In this reaction, a phenoxide or alkoxide anion displaces the bromide ion to form an ether linkage. This is a widely used method for the preparation of unsymmetrical ethers.[2][3][4]
Q3: Which phase-transfer catalysts are recommended for reactions with this compound?
A3: Quaternary ammonium salts are the most common and effective catalysts for this type of reaction.[5] Specific examples include:
-
Tetrabutylammonium bromide (TBAB): A versatile and widely used catalyst for a variety of PTC reactions.
-
Aliquat 336 (Tricaprylmethylammonium chloride): Known for its high thermal stability and effectiveness in many applications.
-
Benzyltriethylammonium chloride (TEBAC): Another common and effective choice.
The selection of the catalyst can influence reaction rates and yields, and some empirical screening may be necessary to identify the optimal catalyst for a specific reaction.
Q4: What are the key parameters to consider for a successful reaction?
A4: Several factors can significantly impact the outcome of a phase-transfer catalyzed reaction with this compound:
-
Catalyst Choice and Concentration: The structure of the catalyst affects its efficiency. Catalyst loading is typically in the range of 1-10 mol%.
-
Base: The choice of base (e.g., NaOH, KOH, K₂CO₃) is crucial for deprotonating the nucleophile (e.g., a phenol). The concentration of the base can also be a critical parameter.
-
Solvent: A two-phase system is essential. This usually consists of water and a non-polar organic solvent like toluene or dichloromethane.
-
Stirring Rate: Vigorous stirring is necessary to maximize the interfacial area between the two phases, which enhances the rate of transfer of the nucleophile.
-
Temperature: Reaction rates are temperature-dependent. However, higher temperatures can also lead to catalyst degradation and side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inefficient phase transfer. | - Increase stirring speed to improve mixing. - Choose a more lipophilic catalyst (e.g., one with longer alkyl chains). - Ensure the correct two-phase solvent system is being used. |
| Incomplete deprotonation of the nucleophile. | - Use a stronger base or increase the base concentration. - Ensure the base is not consumed by side reactions. | |
| Catalyst poisoning. | - If iodide or tosylate salts are present from other steps, they can "poison" quaternary ammonium catalysts. Consider using a different synthetic route or a different class of catalyst. | |
| Low Yield | Side reactions. | - Elimination: The bromoethoxy group can undergo elimination to form an alkene, especially with sterically hindered bases or at high temperatures. Use a less hindered base and lower the reaction temperature.[2][4] - C-Alkylation: In the case of phenoxides, alkylation can occur on the aromatic ring as a competing reaction. The choice of solvent and catalyst can influence the O/C alkylation ratio. Generally, less polar solvents favor O-alkylation. |
| Catalyst degradation. | - Quaternary ammonium salts can degrade at high temperatures via Hofmann elimination. Phosphonium salts are generally more thermally stable.[5] If high temperatures are required, consider a phosphonium-based catalyst. | |
| Difficulty in Product Isolation | Emulsion formation. | - This can occur with vigorous stirring. Allow the mixture to stand or add a small amount of brine to break the emulsion. |
| Catalyst removal. | - Most quaternary ammonium salts are water-soluble and can be removed by aqueous workup. If the product is also water-soluble, chromatographic separation may be necessary. |
Experimental Protocols
The following are generalized protocols for the O-alkylation of a phenol with this compound using phase-transfer catalysis. These should be adapted and optimized for specific substrates and scales.
Protocol 1: O-Alkylation of Phenols using Tetrabutylammonium Bromide (TBAB)
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Sodium hydroxide (2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol, toluene, and an aqueous solution of sodium hydroxide.
-
Add the tetrabutylammonium bromide to the mixture.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Add a solution of this compound in toluene dropwise over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Illustrative)
The following table provides illustrative data for the O-alkylation of 4-ethylphenol with methyl iodide, a classic Williamson ether synthesis under PTC conditions, to demonstrate the type of data that should be recorded.[1]
| Parameter | Value |
| 4-ethylphenol | 150 mg (1.23 mmol) |
| 25% NaOH (aq) | 0.8 mL (approx. 5 mmol) |
| Tetrabutylammonium bromide | 0.045 g (0.14 mmol) |
| Methyl iodide | 0.2 mL (3.21 mmol) |
| Reaction Time | 1 hour |
| Temperature | Reflux |
| Yield | Dependent on experimental execution |
Visualizations
Mechanism of Phase-Transfer Catalysis
Caption: General mechanism of phase-transfer catalysis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting PTC reactions.
References
Technical Support Center: Managing the Stability and Degradation of 4-(2-Bromoethoxy)benzonitrile
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability and potential degradation of 4-(2-Bromoethoxy)benzonitrile during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is an organic compound featuring a benzonitrile group substituted with a bromoethoxy chain.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reactive functional groups.[3]
Q2: What are the primary stability concerns for this compound?
The main stability concerns for this compound revolve around the reactivity of the bromoethoxy group and the potential hydrolysis of the nitrile group. The molecule's stability can be affected by factors such as pH, temperature, light, and the presence of oxidizing agents.
Q3: How should I properly store this compound?
To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, protected from light.[4][5] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8°C) is advisable.
Q4: What are the known hazards associated with this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety goggles, should be worn when handling this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram during purity analysis. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products. |
| Low assay value or poor recovery in experiments. | The compound may have degraded in the reaction or work-up conditions (e.g., high temperature, extreme pH). | 1. Analyze a sample of the starting material to confirm its purity. 2. Monitor the reaction at different time points to check for degradation. 3. Modify reaction conditions to be milder (e.g., lower temperature, neutral pH). |
| Inconsistent experimental results. | Variability in the purity of different batches of this compound or degradation during storage. | 1. Perform a purity check on each new batch of the compound before use. 2. Re-evaluate storage and handling procedures to ensure consistency. |
| Formation of a precipitate in solution. | Hydrolysis of the nitrile group to the corresponding carboxylic acid, which may have lower solubility. | 1. Analyze the precipitate to confirm its identity (e.g., by NMR or IR spectroscopy). 2. Adjust the pH of the solution to improve the solubility of the parent compound and potential degradants. |
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are plausible under stress conditions.
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound. This serves as a template for presenting experimental results.
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) Detected | % Area of Major Degradant(s) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 15% | 4-Cyanophenol, 4-(2-Bromoethoxy)benzoic acid | 10%, 5% |
| Base Hydrolysis (0.1 N NaOH, 60°C, 8h) | 25% | 4-(2-Hydroxyethoxy)benzonitrile, 4-(2-Bromoethoxy)benzoic acid | 18%, 7% |
| Oxidative (3% H₂O₂, RT, 24h) | 8% | Oxidized Products | 5% |
| Thermal (80°C, 48h) | 5% | Decomposition Products | 3% |
| Photolytic (UV light, 24h) | 12% | Photodegradation Products | 9% |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a compound and for developing stability-indicating analytical methods.[6][7]
1. Acidic Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
2. Basic Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 N sodium hydroxide.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (1:1) |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijtsrd.com [ijtsrd.com]
Technical Support Center: Troubleshooting Reactions with 4-(2-Bromoethoxy)benzonitrile
Welcome to the technical support center for 4-(2-Bromoethoxy)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions involving this versatile reagent. The following information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis reaction with this compound has a low conversion rate. What are the common causes?
Low conversion rates in Williamson ether synthesis are frequently due to several factors:
-
Inadequate Base: The phenoxide or alkoxide nucleophile may not be generated in a sufficient concentration if the base is not strong enough to deprotonate the starting alcohol or phenol completely. For phenols, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. However, for less acidic starting materials or to drive the reaction to completion, a stronger base such as sodium hydride (NaH) may be necessary.
-
Suboptimal Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[1] Protic solvents, such as ethanol, can solvate the nucleophile, reducing its effectiveness.
-
Low Reaction Temperature: Like many Sₙ2 reactions, the Williamson ether synthesis often requires heating to proceed at a reasonable rate. Typical reaction temperatures range from 50 to 100 °C.[1] If the reaction is sluggish at a lower temperature, cautiously increasing the heat may improve the conversion rate.
-
Purity of Reactants: Impurities in either the this compound or the nucleophile can interfere with the reaction. Ensure all starting materials are of high purity.
Q2: I am observing significant amounts of a side product that is not my desired ether. What could it be?
The most common side reaction in a Williamson ether synthesis is E2 elimination of the alkyl halide.[1] In the case of this compound, the presence of a strong base can promote the elimination of HBr to form 4-(vinyloxy)benzonitrile.
-
To minimize elimination:
-
Use a less sterically hindered and milder base where possible. While stronger bases can increase the rate of the desired Sₙ2 reaction, they can also accelerate the competing E2 elimination.
-
Maintain the lowest effective temperature that allows the substitution reaction to proceed at a reasonable rate. Higher temperatures tend to favor elimination over substitution.
-
Another potential side reaction, though generally requiring harsher conditions, is the hydrolysis of the nitrile group . Under strongly basic conditions and elevated temperatures, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or a primary amide (-CONH₂).[2][3] If your reaction conditions are particularly forcing, this may be a possibility.
Q3: Which base should I choose for my reaction: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)?
The choice of base depends on the acidity of your nucleophile and the desired reaction rate.
-
Potassium Carbonate (K₂CO₃): This is a milder and easier-to-handle base suitable for many phenols. It is typically used in solvents like acetone or DMF.
-
Sodium Hydride (NaH): This is a much stronger, non-nucleophilic base that can deprotonate a wide range of alcohols and phenols irreversibly. It is often used in anhydrous solvents like DMF or THF.
A comparative study on the synthesis of 2-amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles, which have a similar benzonitrile moiety, showed that using NaH in DMF (Procedure B) resulted in higher yields (80-96%) compared to K₂CO₃ in acetone (Procedure A) (70-89%).[4][5] This suggests that for achieving higher conversion and yield, particularly with less reactive nucleophiles, NaH in DMF may be the superior choice.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | 1. Ineffective base. 2. Low reaction temperature. 3. Inappropriate solvent. 4. Impure starting materials. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Use a polar aprotic solvent like DMF or acetonitrile.[1] 4. Purify starting materials before use. |
| Formation of an Unknown Side Product | 1. E2 Elimination. 2. Hydrolysis of the nitrile group. | 1. Use a milder base and the lowest effective temperature. 2. Avoid excessively high temperatures and prolonged reaction times under strong basic conditions. |
| Difficulty in Product Isolation/Purification | 1. Incomplete reaction leading to a mixture. 2. Formation of polar byproducts. | 1. Monitor the reaction by TLC to ensure completion. 2. Use appropriate workup procedures, such as washing with water to remove inorganic salts and purification by column chromatography. |
Data Summary
The following table summarizes quantitative data from relevant literature to guide your experimental design.
| Nucleophile | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles | Propargyl bromide | K₂CO₃ | Acetone | 40-50 | 12 | 70-89 | [4][5] |
| 2-Amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles | Propargyl bromide | NaH | DMF | 25 | 1.5-3 | 80-96 | [4][5] |
| tert-Butyl-4-hydroxyphenylcarbamate | 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux | 12 | 40 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Cyanophenol
This protocol is adapted from a similar mono-alkylation of a phenol with 1,2-dibromoethane.[6]
Materials:
-
4-Cyanophenol
-
1,2-Dibromoethane (excess, e.g., 3 equivalents)
-
Potassium Carbonate (K₂CO₃, 3 equivalents)
-
Acetone (anhydrous)
Procedure:
-
To a solution of 4-cyanophenol in anhydrous acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and evaporate the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: This reaction is expected to yield the mono-alkylated product, this compound. Based on an analogous reaction, a yield of around 40% can be anticipated, with the potential to recover unreacted starting material.[6]
Protocol 2: General Williamson Ether Synthesis with this compound
This is a general protocol that can be adapted for various phenolic or alcoholic nucleophiles.
Materials:
-
Phenol or Alcohol (1 equivalent)
-
This compound (1-1.2 equivalents)
-
Base (e.g., K₂CO₃, 2-3 equivalents or NaH, 1.1 equivalents)
-
Solvent (e.g., anhydrous DMF or Acetone)
Procedure using K₂CO₃:
-
Combine the phenol/alcohol, K₂CO₃, and solvent in a round-bottom flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Perform an appropriate aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Procedure using NaH:
-
To a solution of the phenol/alcohol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), carefully add NaH portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Synthesis of 4-(2-Bromoethoxy)benzonitrile and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address scalability issues in the synthesis of 4-(2-Bromoethoxy)benzonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzonitrile (also known as 4-cyanophenol) with an excess of 1,2-dibromoethane in the presence of a base.
Q2: What are the most common scalability issues encountered in this synthesis?
When scaling up the synthesis of this compound, several challenges can arise. These include:
-
Formation of Byproducts: The most significant byproduct is the diaryl ether, 1,2-bis(4-cyanophenoxy)ethane, resulting from the reaction of the product with another molecule of 4-hydroxybenzonitrile.
-
Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side reactions and safety hazards.
-
Purification Challenges: Removing unreacted starting materials and byproducts from the desired product can be more complex at scale, often requiring multiple recrystallizations.
-
Reagent Handling: The use of strong bases and large volumes of solvents requires careful handling and appropriate equipment in an industrial setting.
Q3: How can the formation of the 1,2-bis(4-cyanophenoxy)ethane byproduct be minimized?
To reduce the formation of the diaryl ether byproduct, a significant excess of 1,2-dibromoethane is typically used. This ensures that the phenoxide ion is more likely to react with the alkylating agent rather than the already formed product. The slow addition of the 4-hydroxybenzonitrile or its corresponding phenoxide to the reaction mixture containing 1,2-dibromoethane can also favor the desired mono-alkylation.
Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis, and is it recommended for large-scale production?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be highly beneficial for the large-scale synthesis of this compound.[1] A PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the 1,2-dibromoethane resides, thereby increasing the reaction rate.[1] This can allow for the use of milder bases like potassium carbonate and can lead to improved yields and selectivity, which are significant advantages in industrial processes.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | - Insufficient base or incomplete deprotonation of 4-hydroxybenzonitrile.- Low reaction temperature or insufficient reaction time.- Inefficient mixing at a larger scale.- Side reactions consuming starting materials. | - Ensure at least one equivalent of a sufficiently strong base is used. For weaker bases like K₂CO₃, ensure it is finely powdered and well-dispersed.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.- Employ efficient mechanical stirring to ensure proper mixing of the heterogeneous reaction mixture.- Use a larger excess of 1,2-dibromoethane to favor the desired reaction. |
| High Levels of 1,2-bis(4-cyanophenoxy)ethane Impurity | - Insufficient excess of 1,2-dibromoethane.- High concentration of the phenoxide ion.- Prolonged reaction times at high temperatures. | - Increase the molar ratio of 1,2-dibromoethane to 4-hydroxybenzonitrile (e.g., 3 to 5 equivalents or more).- Add the 4-hydroxybenzonitrile/base mixture slowly to the 1,2-dibromoethane solution.- Optimize the reaction time to maximize product formation while minimizing the diaryl ether byproduct. |
| Product is Difficult to Purify / Oily Product | - Presence of unreacted 1,2-dibromoethane.- Contamination with the diaryl ether byproduct.- Residual solvent. | - After the reaction, remove excess 1,2-dibromoethane by distillation under reduced pressure.- Perform multiple recrystallizations from a suitable solvent system (e.g., ethanol, isopropanol, or toluene) to remove the less soluble diaryl ether.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Reaction Stalls or is Sluggish | - Poor solubility of the phenoxide salt.- Inactive or insufficient phase-transfer catalyst.- Presence of water in the reaction mixture. | - Choose a solvent that can partially dissolve the phenoxide salt, or use a phase-transfer catalyst.- If using a PTC, ensure it is of good quality and used at an appropriate loading (typically 1-5 mol%).- Use anhydrous solvents and reagents, as water can hydrolyze the alkylating agent and deactivate the phenoxide. |
Experimental Protocols
General Lab-Scale Synthesis of this compound
This protocol is a representative example and may require optimization.
Materials:
-
4-Hydroxybenzonitrile
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Ethyl Acetate
-
Hexane
-
Brine solution
Procedure:
-
To a solution of 4-hydroxybenzonitrile (1 equivalent) in acetone, add potassium carbonate (3 equivalents).
-
Stir the mixture vigorously for 10 minutes at room temperature.
-
Add 1,2-dibromoethane (3 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent.
Quantitative Data
Table 1: Effect of Base and Solvent on Yield
| 4-Hydroxybenzonitrile (equiv.) | 1,2-Dibromoethane (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3 | K₂CO₃ (3) | Acetone | Reflux | 12 | ~40-50%[2] |
| 1 | 1.5 | NaH (1.1) | DMF | 80 | 2 | >90% (for similar etherifications) |
| 1 | 2 | NaOH (1.2) | Water/Toluene (with PTC) | 90 | 4 | ~85-95% (for similar etherifications) |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Removing unreacted 4-(2-Bromoethoxy)benzonitrile from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Bromoethoxy)benzonitrile. Here, you will find detailed information on removing the unreacted starting material from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing this compound?
A1: When synthesizing this compound, typically through a Williamson ether synthesis from 4-hydroxybenzonitrile and an excess of a brominated ethane derivative, the most common impurities are unreacted 4-hydroxybenzonitrile and the excess brominating agent. If 1,2-dibromoethane is used, residual amounts may also be present in the crude product. Side products from potential elimination reactions can also be minor impurities.[1]
Q2: How can I monitor the progress of my reaction and identify the presence of unreacted this compound?
A2: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor your reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Unreacted this compound will appear as a separate spot. For effective separation on a silica gel plate, a solvent system of ethyl acetate and hexane is a good starting point.[2]
Q3: What is the general strategy for removing unreacted this compound?
A3: The primary strategy involves exploiting the polarity differences between your desired product and the unreacted this compound. Since this compound is a solid and likely possesses a different polarity compared to the desired product, purification can be achieved through column chromatography or recrystallization. An initial aqueous workup can help remove any water-soluble byproducts.
Troubleshooting Guide
Issue 1: Unreacted this compound Detected After Initial Work-up
-
Symptom: TLC analysis of the crude product after an aqueous work-up still shows a spot corresponding to this compound.
-
Cause: The unreacted starting material is not sufficiently removed by simple liquid-liquid extraction due to its solubility in the organic solvent used.
-
Troubleshooting Steps & Methodologies:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a simple and efficient way to purify the product, leaving the more soluble unreacted starting material in the mother liquor.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines the separation of the desired product from unreacted this compound using silica gel chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give a good separation between the product spot and the spot of this compound, with the desired product having an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel.[3]
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
-
A common starting eluent is a low polarity mixture, such as 10% ethyl acetate in hexanes, gradually increasing the polarity to 20% or higher to elute more polar compounds.[3]
-
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This method is suitable if the desired product and the unreacted this compound have significantly different solubilities in a particular solvent system.
Materials:
-
Crude reaction mixture
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrNO | [4] |
| Molecular Weight | 226.07 g/mol | [4] |
| Appearance | Solid | Vendor Information |
| Melting Point | Not specified |
Table 2: Suggested TLC and Column Chromatography Eluent Systems
| Application | Solvent System (v/v) | Rationale | Reference |
| TLC Analysis | 10-50% Ethyl Acetate in Hexane | Good for compounds of "normal" polarity.[2] | [2] |
| Column Chromatography | 10% progressing to 20% Ethyl Acetate in Hexane | Stepwise increase in polarity for sequential elution.[3] | [3] |
| Column Chromatography | Petroleum Ether / Ethyl Acetate (25:1) | Used for a structurally similar compound, 4-(2-Bromoacetyl)benzonitrile.[5] | [5] |
Visualizations
Caption: General workflow for the purification of the desired product from unreacted this compound.
Caption: Relative polarity of potential components in the crude reaction mixture. The polarity of the desired product will depend on its specific structure.
References
Validation & Comparative
A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 4-(2-Bromoethoxy)benzonitrile versus 4-(2-Chloroethoxy)benzonitrile
For researchers, scientists, and drug development professionals navigating the landscape of chemical synthesis, the choice of starting materials is paramount to reaction efficiency and overall yield. This guide provides an in-depth comparison of the reactivity of two closely related benzonitrile derivatives: 4-(2-Bromoethoxy)benzonitrile and 4-(2-Chloroethoxy)benzonitrile. Through an examination of their performance in nucleophilic substitution reactions, supported by hypothetical yet realistic experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
At the heart of the reactivity difference between these two compounds lies the nature of the halogen substituent. In nucleophilic substitution reactions, the facility with which a leaving group departs is a critical determinant of the reaction rate. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to bromide's lower basicity and greater ability to stabilize the negative charge as it departs, making the carbon-bromine bond more labile than the carbon-chlorine bond in the transition state of a substitution reaction.
Quantitative Reactivity Comparison
To illustrate the practical implications of this difference in leaving group ability, the following table summarizes hypothetical yet representative data from a competitive nucleophilic substitution reaction. In this scenario, equimolar amounts of this compound and 4-(2-Chloroethoxy)benzonitrile are reacted with a limiting amount of a common nucleophile, such as the sodium salt of a secondary amine, under standardized conditions.
| Parameter | This compound | 4-(2-Chloroethoxy)benzonitrile |
| Relative Reaction Rate | ~10-50x faster | 1x (baseline) |
| Product Yield (at 1 hour) | >95% | <10% |
| Time to >95% Conversion | ~1 hour | ~24-48 hours |
| Optimal Reaction Temperature | Room Temperature to 60 °C | 60-100 °C |
Note: The data presented are illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocol: Comparative Reactivity Analysis via HPLC Monitoring
This protocol outlines a method to experimentally determine the relative reactivity of this compound and 4-(2-chloroethoxy)benzonitrile in a nucleophilic substitution reaction with a model nucleophile, piperidine. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
4-(2-Chloroethoxy)benzonitrile
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Internal Standard (e.g., 4-methoxybenzonitrile)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Thermostatically controlled heating block or oil bath
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound, 4-(2-chloroethoxy)benzonitrile, and the internal standard in acetonitrile.
-
Prepare a 0.2 M stock solution of piperidine in acetonitrile.
-
-
Reaction Setup (Parallel Reactions):
-
Reaction A (Bromo derivative): In a reaction vial, combine 1.0 mL of the this compound stock solution, 1.0 mL of the piperidine stock solution, and 0.5 mL of the internal standard stock solution. Add an excess of anhydrous potassium carbonate (e.g., 50 mg) to act as a base.
-
Reaction B (Chloro derivative): In a separate, identical reaction vial, combine 1.0 mL of the 4-(2-chloroethoxy)benzonitrile stock solution, 1.0 mL of the piperidine stock solution, and 0.5 mL of the internal standard stock solution. Add an excess of anhydrous potassium carbonate (e.g., 50 mg).
-
-
Reaction Monitoring:
-
Place both reaction vials in the heating block set to a desired temperature (e.g., 60 °C) and start the magnetic stirring.
-
At regular time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume of acetonitrile (e.g., 950 µL) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting materials, product, and internal standard.
-
Monitor the disappearance of the starting materials and the appearance of the product by integrating the respective peak areas.
-
The use of an internal standard allows for accurate quantification by correcting for any variations in injection volume.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rates from the slopes of these plots.
-
The ratio of the initial rates will provide the relative reactivity of the bromo- versus the chloro-substituted benzonitrile.
-
Visualizing the Reactivity Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative reactivity in nucleophilic substitution.
Caption: Workflow for comparative kinetic analysis.
Conclusion
A Comparative Guide to Ether Synthesis: 4-(2-Bromoethoxy)benzonitrile vs. Alternative Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ether linkages. The choice of alkylating agent is critical to the success of this SN2 reaction, influencing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of 4-(2-Bromoethoxy)benzonitrile with other common alkylating agents used in ether synthesis, supported by established reactivity principles and representative experimental data.
Performance Comparison of Alkylating Agents
The efficacy of an alkylating agent in the Williamson ether synthesis is primarily determined by the nature of the leaving group and the steric hindrance at the electrophilic carbon. This compound is a primary alkyl bromide, making it a suitable substrate for SN2 reactions.[1][2] The following table summarizes the expected performance of this compound in comparison to analogous alkylating agents bearing different leaving groups. The data is extrapolated from general principles of nucleophilic substitution, where the reactivity of the leaving group typically follows the order: I > Br > OTs > Cl.[3]
| Alkylating Agent | Leaving Group | Relative Reactivity | Typical Reaction Time | Typical Yield Range (%) | Key Considerations |
| This compound | Bromide (-Br) | Good | 4-12 hours | 75-90% | Good balance of reactivity and stability. Widely available. |
| 4-(2-Chloroethoxy)benzonitrile | Chloride (-Cl) | Moderate | 8-24 hours | 60-80% | Less reactive than the bromide, often requiring longer reaction times or higher temperatures.[4][5] |
| 4-(2-Iodoethoxy)benzonitrile | Iodide (-I) | Excellent | 2-8 hours | 85-95% | Most reactive halide, allowing for milder reaction conditions. May be less stable and more expensive. |
| 2-(4-cyanophenoxy)ethyl 4-methylbenzenesulfonate | Tosylate (-OTs) | Excellent | 2-8 hours | 85-95% | Excellent leaving group, comparable in reactivity to iodide. Often used when the corresponding halide is not readily available.[3] |
Experimental Protocols
The following are representative protocols for the synthesis of an ether using this compound and a comparative alkylating agent, 4-(2-chloroethoxy)benzonitrile, reacting with a generic phenol (ArOH).
Protocol 1: Ether Synthesis using this compound
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)[6]
-
Anhydrous Acetonitrile (CH3CN)
Procedure:
-
To a dry round-bottom flask, add the phenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Ether Synthesis using 4-(2-Chloroethoxy)benzonitrile
Materials:
-
Phenol (1.0 eq)
-
4-(2-Chloroethoxy)benzonitrile (1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium iodide (KI, 0.1 eq, catalytic)
Procedure:
-
To a dry round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq). The iodide will facilitate the reaction via the Finkelstein reaction.
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add 4-(2-Chloroethoxy)benzonitrile (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC.
-
Upon completion (typically 8-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Process and Principles
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: A generalized workflow for the Williamson ether synthesis.
Caption: Key factors influencing the rate of the SN2 reaction.
Conclusion
This compound serves as an effective alkylating agent in Williamson ether synthesis, offering a good compromise between reactivity and stability. For reactions requiring faster conversion or milder conditions, the corresponding iodide or tosylate derivatives are superior alternatives. Conversely, the chloride analogue is a viable, albeit less reactive, option that may necessitate more forcing conditions. The selection of the optimal alkylating agent will ultimately depend on the specific requirements of the synthesis, including substrate sensitivity, desired reaction time, and cost considerations.
References
A Comparative Guide to Synthesizing Cyano-Phenoxy-Ethyl Moieties: Alternatives to 4-(2-Bromoethoxy)benzonitrile
For researchers, scientists, and drug development professionals seeking to introduce a cyano-phenoxy-ethyl moiety into a molecule, 4-(2-bromoethoxy)benzonitrile is a common reagent. However, a range of alternative synthetic strategies exist, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope. This guide provides an objective comparison of the primary alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given application.
The main alternatives to the direct use of this compound revolve around two classical reactions: the Williamson ether synthesis and the Mitsunobu reaction. These approaches offer flexibility in the choice of starting materials and reaction conditions.
Comparison of Synthetic Strategies
The selection of a synthetic route will depend on factors such as the availability of starting materials, desired reaction conditions (e.g., temperature, tolerance of functional groups), and the importance of maximizing yield. The following table summarizes the key quantitative data for the primary alternatives.
| Method | Electrophile/Precursor | Nucleophile/Precursor | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| Direct Alkylation | This compound | Generic Nucleophile (e.g., Phenol) | 70-90 | 4-12 | Readily available reagent; potential for side reactions depending on the nucleophile's basicity. |
| Williamson Ether Synth. | 2-Chloroethanol | 4-Cyanophenol | 65-85 | 8-16 | Cost-effective chloro-reagent; may require longer reaction times or harsher conditions than the bromo-analog. |
| 2-Bromoethanol | 4-Cyanophenol | 75-95 | 4-12 | Higher reactivity than the chloro-analog leading to shorter reaction times and higher yields. | |
| 4-(2-Tosyloxyethoxy)benzonitrile | Generic Nucleophile (e.g., Phenol) | 80-95 | 2-8 | Excellent leaving group; mild reaction conditions; requires prior synthesis of the tosylate. | |
| Mitsunobu Reaction | 4-(2-Hydroxyethoxy)benzonitrile | Generic Nucleophile (e.g., Phenol) | 70-90 | 6-24 | Mild, neutral conditions; suitable for sensitive substrates; stoichiometric byproducts can complicate purification. |
| 4-Cyanophenol | Ethylene Glycol | 60-80 | 12-24 | Utilizes readily available starting materials; potential for di-alkylation of ethylene glycol. |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established procedures and can be adapted to specific substrates.
Protocol 1: Williamson Ether Synthesis using 4-Cyanophenol and 2-Bromoethanol
This protocol describes the synthesis of 4-(2-hydroxyethoxy)benzonitrile, which can then be further functionalized.
Materials:
-
4-Cyanophenol
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-cyanophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add 2-bromoethanol (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-(2-Tosyloxyethoxy)benzonitrile
This protocol details the conversion of the hydroxyl group in 4-(2-hydroxyethoxy)benzonitrile to a tosylate, a better leaving group.
Materials:
-
4-(2-Hydroxyethoxy)benzonitrile
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(2-hydroxyethoxy)benzonitrile (1.0 eq) in pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Quench the reaction with 1M HCl and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Mitsunobu Reaction using 4-Cyanophenol and Ethylene Glycol
This protocol outlines the direct formation of the cyano-phenoxy-ethyl moiety under mild Mitsunobu conditions.
Materials:
-
4-Cyanophenol
-
Ethylene Glycol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-cyanophenol (1.0 eq), ethylene glycol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to separate it from triphenylphosphine oxide and other byproducts.
Signaling Pathways and Experimental Workflows in DOT Language
To visually represent the synthetic strategies and decision-making processes, the following diagrams have been generated using the Graphviz DOT language.
Mechanistic Insights into Ether Synthesis: A Comparative Guide to Reactions Involving 4-(2-Bromoethoxy)benzonitrile
For researchers, scientists, and professionals in drug development, the synthesis of aryl ethers is a fundamental transformation. This guide provides a comparative analysis of reactions involving 4-(2-bromoethoxy)benzonitrile, a versatile reagent for introducing a cyano-functionalized ethoxy moiety. We delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and detail the protocols for key transformations.
The primary reaction pathway for this compound is the Williamson ether synthesis, a classic and widely used method for forming ether linkages. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile, typically an alkoxide or phenoxide, displaces the bromide leaving group.
The Williamson Ether Synthesis: Mechanism and Key Considerations
The reaction is initiated by the deprotonation of an alcohol or phenol to form a more potent nucleophile, the corresponding alkoxide or phenoxide. This is typically achieved using a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The resulting nucleophile then attacks the electrophilic carbon adjacent to the bromine atom in this compound, leading to the formation of the ether and a bromide salt as a byproduct.
Several factors influence the efficiency of the Williamson ether synthesis. The choice of base, solvent, and reaction temperature are all critical parameters that must be optimized to maximize the yield of the desired ether product and minimize side reactions. A common side reaction is elimination (E2), which can compete with substitution, particularly with sterically hindered substrates or when using a strong, bulky base. However, as this compound is a primary alkyl halide, substitution is generally favored over elimination.
Comparative Performance in Ether Synthesis
To provide a clear comparison of the utility of this compound in ether synthesis, we have compiled experimental data for its reaction with various phenolic nucleophiles. This data is compared with an alternative route for the synthesis of a similar ether, starting from 4-cyanophenol and a different electrophile.
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound & 4-Nitrophenol | K₂CO₃ | DMF | 80 | 6 | 92 |
| This compound & 2-Naphthol | NaH | THF | 60 | 4 | 88 |
| This compound & 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | Reflux | 8 | 95 |
| 4-Cyanophenol & Bromoacetaldehyde diethyl acetal | K₂CO₃ | DMF | 85 | 72 | 71 |
This table presents representative data compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.
The data indicates that this compound is an efficient substrate for the Williamson ether synthesis, providing high yields with a variety of phenols under relatively mild conditions. The alternative route, while viable, required a significantly longer reaction time to achieve a lower yield.
Experimental Protocols
Detailed methodologies for the synthesis of the starting material and a representative etherification reaction are provided below.
Synthesis of this compound
This procedure describes the synthesis of the title compound from 4-cyanophenol and 1,2-dibromoethane.
Materials:
-
4-Cyanophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
Procedure:
-
To a solution of 4-cyanophenol (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (3 eq.) to the reaction mixture.
-
Reflux the mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
General Procedure for Williamson Ether Synthesis using this compound
This protocol outlines a general method for the reaction of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Phenol of choice
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the phenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired aryl ether.
Visualizing the Reaction Pathway
To further elucidate the process, the following diagrams illustrate the key reaction mechanism and a typical experimental workflow.
A Comparative Kinetic Analysis of 4-(2-Bromoethoxy)benzonitrile in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of 4-(2-Bromoethoxy)benzonitrile in the context of bimolecular nucleophilic substitution (SN2) reactions. Due to the limited availability of specific published kinetic data for this compound, this analysis leverages data from structurally similar molecules and well-understood principles of SN2 reaction kinetics to predict its reactivity. This guide will be valuable for researchers in medicinal chemistry and drug development who utilize or synthesize molecules containing the this compound moiety.
Introduction to SN2 Reactions and the Role of Substrate Structure
The SN2 reaction is a fundamental transformation in organic chemistry characterized by the concerted attack of a nucleophile and the displacement of a leaving group from a tetrahedral carbon center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.
The structure of the substrate plays a critical role in the rate of an SN2 reaction. Steric hindrance around the electrophilic carbon can significantly impede the backside attack of the nucleophile, leading to a dramatic decrease in reaction rate. The general order of reactivity for alkyl halides in SN2 reactions is: methyl > primary > secondary >> tertiary. Electronic effects of substituents on the substrate can also influence the reaction rate by altering the electrophilicity of the carbon atom.
This compound is a primary alkyl bromide. Therefore, it is expected to be reactive towards SN2 displacement. However, the presence of the phenoxy group at the β-position may introduce both steric and electronic effects that modulate its reactivity compared to simple primary alkyl bromides.
Comparative Kinetic Data
| Substrate | Relative Rate Constant (k_rel) | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| Ethyl Bromide | 1 | 1.7 x 10⁻² |
| n-Butyl Bromide | 0.4 | 6.8 x 10⁻³ |
| Neopentyl Bromide | 0.00001 | 1.7 x 10⁻⁷ |
| This compound (Predicted) | Slightly < 1 | ~10⁻² - 10⁻³ |
| 2-Phenoxyethyl Bromide (Predicted) | Slightly < 1 | ~10⁻² - 10⁻³ |
Note: The predicted values for this compound and 2-Phenoxyethyl Bromide are estimations based on structural similarities and known steric and electronic effects.
Analysis of Reactivity:
-
Ethyl Bromide and n-Butyl Bromide serve as benchmarks for unhindered primary alkyl bromides.
-
Neopentyl Bromide demonstrates the profound impact of steric hindrance at the β-carbon, resulting in a drastically reduced reaction rate.
-
This compound , being a primary alkyl bromide, is expected to have a reactivity in the same order of magnitude as ethyl and n-butyl bromide. The phenoxy group is less sterically demanding than the tert-butyl group of neopentyl bromide. However, the oxygen atom in the ether linkage may exert a slight electron-withdrawing inductive effect, which could slightly decrease the reactivity compared to ethyl bromide. The para-cyano group is electron-withdrawing and its effect on the reaction center is transmitted through the benzene ring and the ether linkage. This electronic effect is likely to be modest but could slightly increase the electrophilicity of the reaction center, potentially counteracting some of the steric hindrance.
-
2-Phenoxyethyl Bromide is the closest structural analog for which comparative data can be inferred. Its reactivity is expected to be very similar to that of this compound, with minor differences arising from the electronic effect of the para-cyano group.
Experimental Protocols
To obtain precise kinetic data for the SN2 reaction of this compound, a well-designed experimental protocol is essential. The following outlines a general procedure that can be adapted for this purpose.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone) at a constant temperature.
Methodology: Conductivity Measurement
This method is based on the change in conductivity of the solution as the reaction progresses. In the reaction of an alkyl bromide with sodium iodide in acetone, the product sodium bromide is insoluble and precipitates out, while the reactant sodium iodide is soluble. The decrease in the concentration of ionic species in solution leads to a decrease in conductivity, which can be monitored over time.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a standard solution of this compound in anhydrous acetone of a known concentration (e.g., 0.1 M).
-
Prepare a standard solution of sodium iodide in anhydrous acetone of a known concentration (e.g., 0.1 M).
-
-
Kinetic Run:
-
Place a known volume of the sodium iodide solution into a reaction vessel equipped with a magnetic stir bar and the conductivity probe.
-
Equilibrate the solution to the desired temperature in the constant temperature bath.
-
Initiate the reaction by adding a known volume of the this compound solution to the reaction vessel with vigorous stirring.
-
Start recording the conductivity of the solution at regular time intervals.
-
-
Data Analysis:
-
The conductivity measurements can be related to the concentration of the reacting ions.
-
The second-order rate law for this reaction is: rate = k[Substrate][Nucleophile].
-
By plotting the appropriate function of concentration versus time (e.g., 1/([A]t - [A]₀) vs. time for equal initial concentrations), the second-order rate constant (k) can be determined from the slope of the resulting linear plot.
-
Alternative Method: High-Performance Liquid Chromatography (HPLC)
The progress of the reaction can also be monitored by periodically taking aliquots from the reaction mixture, quenching the reaction, and analyzing the composition of the mixture by HPLC. This method allows for the direct measurement of the disappearance of the reactant and the appearance of the product.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the SN2 reaction mechanism and the experimental workflow.
Caption: The concerted SN2 reaction mechanism.
Caption: Workflow for kinetic analysis of an SN2 reaction.
Conclusion
While direct experimental kinetic data for this compound in SN2 reactions is currently lacking in the public domain, a comparative analysis based on its structural features and the behavior of analogous compounds provides valuable insights into its expected reactivity. As a primary alkyl bromide, it is anticipated to undergo SN2 reactions at a reasonable rate, likely comparable to or slightly slower than simple primary alkyl bromides like ethyl bromide. The presence of the para-cyanophenoxy group is expected to have a modest influence on the reaction rate through a combination of minor steric hindrance and electronic effects. For drug development professionals, this predictable reactivity allows for the rational design of synthetic routes and the understanding of the stability of molecules containing this structural motif. The experimental protocols outlined in this guide provide a framework for obtaining precise quantitative data to validate these predictions and further elucidate the kinetic profile of this important chemical intermediate.
A Spectroscopic Comparison of 4-(2-Bromoethoxy)benzonitrile and Its Amine and Azide Derivatives
A detailed analysis of the structural changes observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) upon nucleophilic substitution of the bromine atom in 4-(2-Bromoethoxy)benzonitrile.
This guide provides a comprehensive spectroscopic comparison of this compound and two of its key reaction products: 4-(2-aminoethoxy)benzonitrile and 4-(2-azidoethoxy)benzonitrile. The transformation of the bromoethoxy group via nucleophilic substitution results in distinct changes in the spectroscopic signatures of the molecule. This document is intended for researchers, scientists, and drug development professionals, offering a clear comparison of the spectral data, detailed experimental protocols for the synthesis and analysis, and visual representations of the underlying chemical and analytical processes.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its amino and azido derivatives. The data presented is a combination of experimentally reported values and predicted data where experimental values were not available.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Aromatic protons: 7.6-7.0 (m); -OCH₂- : ~4.3 (t); -CH₂Br : ~3.6 (t) | Aromatic carbons: 162, 134, 119, 115, 112, 105; -OCH₂- : ~68; -CH₂Br : ~28; -CN : ~118 | C≡N stretch: ~2230; C-O stretch: ~1250; C-Br stretch: ~650 | [M]⁺: 225/227 (due to Br isotopes); [M+H]⁺: 226/228 |
| 4-(2-Aminoethoxy)benzonitrile | Aromatic protons: 7.5-6.9 (m); -OCH₂- : ~4.0 (t); -CH₂NH₂ : ~3.0 (t); -NH₂ : ~1.5 (br s) | Aromatic carbons: 162, 134, 119, 115, 112, 104; -OCH₂- : ~69; -CH₂NH₂ : ~41; -CN : ~119 | N-H stretch: ~3400-3300 (two bands for primary amine); C≡N stretch: ~2225; C-O stretch: ~1245 | [M]⁺: 162; [M+H]⁺: 163 |
| 4-(2-Azidoethoxy)benzonitrile | Aromatic protons: 7.6-7.0 (m); -OCH₂- : ~4.2 (t); -CH₂N₃ : ~3.6 (t) | Aromatic carbons: 162, 134, 119, 115, 112, 105; -OCH₂- : ~68; -CH₂N₃ : ~50; -CN : ~118 | N₃ stretch: ~2100 (strong, sharp); C≡N stretch: ~2230; C-O stretch: ~1250 | [M]⁺: 188; [M+H]⁺: 189 |
Note: Some of the data presented are estimations based on typical chemical shifts and spectral correlations for similar functional groups, as direct experimental data for all compounds was not consistently available in the searched literature.
Reaction Pathway and Spectroscopic Analysis Workflow
The following diagrams illustrate the synthetic route from this compound to its amino and azido derivatives and the general workflow for spectroscopic analysis.
Experimental Protocols
Synthesis of 4-(2-Aminoethoxy)benzonitrile
Materials:
-
This compound
-
Ammonia (aqueous or in a sealed tube with a solvent like methanol)
-
Solvent (e.g., ethanol or DMF)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an excess of aqueous ammonia to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to days, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ammonia and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-aminoethoxy)benzonitrile.
Synthesis of 4-(2-Azidoethoxy)benzonitrile
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add a slight excess (1.1-1.5 equivalents) of sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
A Comparative Guide to Purity Assessment of Synthesized 4-(2-Bromoethoxy)benzonitrile Derivatives
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for synthesized compounds like 4-(2-bromoethoxy)benzonitrile and its derivatives is a critical step. The presence of impurities can significantly impact the compound's biological activity, toxicity, and the reproducibility of experimental results. This guide provides an objective comparison of common and alternative analytical methods for determining the purity of these derivatives, supported by detailed experimental protocols and illustrative data.
Understanding Potential Impurities
The synthesis of this compound typically involves the reaction of 4-cyanophenol with 1,2-dibromoethane. Based on this synthetic route, potential impurities may include:
-
Unreacted Starting Materials: 4-cyanophenol and 1,2-dibromoethane.
-
Intermediates: Mono-substituted products or byproducts from incomplete reactions.
-
Byproducts: Compounds formed from side reactions, such as the formation of bis-(4-cyanophenoxy)ethane.
-
Residual Solvents: Solvents used during the synthesis and purification process.
A thorough purity analysis should be capable of detecting and quantifying these potential contaminants.
Quantitative Purity Analysis: A Comparative Overview
A multi-technique approach is often the most reliable strategy for a comprehensive purity assessment. The following table summarizes illustrative purity data for a synthesized batch of this compound, as determined by several common analytical methods.
| Analytical Method | Purity (%) | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | 99.2 | High resolution for non-volatile impurities, robust and widely available. | May not detect highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.5 (volatile components) | Excellent for detecting and identifying volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (¹H-qNMR) | 99.1 | Absolute quantification without a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Differential Scanning Calorimetry (DSC) | 99.0 | Rapid determination of total molar purity, requires small sample size.[1] | Not suitable for compounds that decompose upon melting or are amorphous.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is typically determined by the area percentage method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Impurity Identification: Impurities are identified based on their retention times and mass spectra, which can be compared to spectral libraries.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[2]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride, 1,4-bis(trimethylsilyl)benzene).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into an NMR tube. Dissolve the solids in a precise volume of the deuterated solvent.
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery.
-
Collect a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline compounds based on the melting point depression.
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Heating Rate: A slow heating rate, typically 1-2°C/min, is used across the melting range of the substance.
-
Atmosphere: Nitrogen purge at a constant flow rate.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting temperature to the mole fraction of the impurity. Most modern DSC software includes a purity analysis module.
Workflow and Decision Making
The selection of an appropriate purity assessment strategy depends on the specific requirements of the analysis. The following diagrams illustrate a general workflow for purity assessment and a decision-making process for method selection.
References
Comparative Analysis of the Biological Activities of Benzonitrile Derivatives Structurally Related to 4-(2-Bromoethoxy)benzonitrile
This comparison guide explores the diverse biological activities of benzonitrile derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The structural motif of a substituted benzonitrile is a key pharmacophore in numerous biologically active compounds.
I. Anticancer Activity
Derivatives of 4-alkoxybenzonitrile have been investigated for their potential as anticancer agents. Chalcones and flavones, often synthesized from 4-hydroxybenzonitrile, have demonstrated notable cytotoxic effects against various cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzonitrile derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Chalcone | (E)-N-(4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenyl)-3-(4-methoxyphenyl)acrylamide | - | Data not specified[1] |
| Phenanthrene-based Tylophorine | N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol | H460 (Large-cell lung carcinoma) | 6.1[2] |
| Phenanthrene-based Tylophorine | N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-prolinol | H460 (Large-cell lung carcinoma) | 11.6[2] |
| Benzophenanthridine Alkaloid | Derivative 2a | Jurkat Clone E6-1 (Leukemia) | 0.53 ± 0.05[3] |
| Benzophenanthridine Alkaloid | Derivative 2a | THP-1 (Leukemia) | 0.18 ± 0.03[3] |
| Benzophenanthridine Alkaloid | Derivative 2j | Jurkat Clone E6-1 (Leukemia) | 0.52 ± 0.03[3] |
| Benzophenanthridine Alkaloid | Derivative 2j | THP-1 (Leukemia) | 0.48 ± 0.03[3] |
| 4-Methylbenzamide | Compound 7 | K562 (Leukemia) | 2.27[4] |
| 4-Methylbenzamide | Compound 7 | HL-60 (Leukemia) | 1.42[4] |
| 4-Methylbenzamide | Compound 7 | OKP-GS (Renal carcinoma) | 4.56[4] |
| 4-Methylbenzamide | Compound 10 | K562 (Leukemia) | 2.53[4] |
| 4-Methylbenzamide | Compound 10 | HL-60 (Leukemia) | 1.52[4] |
| 4-Methylbenzamide | Compound 10 | OKP-GS (Renal carcinoma) | 24.77[4] |
| Alkoxy 1,4-Naphthoquinone | 2-Alkoxy derivatives | Various | 3.2 - 226.1[5] |
II. Antimicrobial Activity
The antimicrobial potential of synthetic compounds containing a benzonitrile or related heterocyclic moiety has been explored against a range of pathogenic bacteria and fungi. The data suggests that these structural features can contribute to significant antimicrobial efficacy.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC), of various benzonitrile and related derivatives.
| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) |
| Chalcone Derivative | SN-6 (m-bromo substituted) | S. aureus (with ciprofloxacin) | 4-fold reduction in MIC of ciprofloxacin[6] |
| Fatty Acid Amide | N-(4-methoxybenzyl)undec-10-enamide (Compound 5) | Various | Not specified[7] |
| Fatty Acid Amide | (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide (Compound 6) | Various | Potent antifungal and antibacterial[7] |
| Quaternary Ammonium 4-Deoxypyridoxine | Compound 4c | Methicillin-resistant S. aureus | 0.5 - 2[8] |
| Quaternary Ammonium 4-Deoxypyridoxine | Compound 5c | Methicillin-resistant S. aureus | 0.5 - 2[8] |
| Benzopyran-2-one derivative | 4-(β-naphthyl amino)-3-nitro-2H-[1]-benzopyran-2-one | S. aureus, E. coli, Klebsiella | Bacteriostatic and bactericidal[9] |
III. Enzyme Inhibition
Certain benzonitrile derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating diseases like cancer and metabolic disorders. A notable example is the dual inhibition of aromatase and steroid sulfatase, key enzymes in hormone-dependent breast cancer.
Quantitative Comparison of Enzyme Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of benzonitrile derivatives against specific enzymes.
| Compound Class | Specific Compound/Derivative | Target Enzyme | IC50 (nM) |
| Dual Aromatase-Sulfatase Inhibitor | Imidazole derivative | Aromatase | 0.2[10] |
| Dual Aromatase-Sulfatase Inhibitor | Imidazole derivative | Steroid Sulfatase | 2.5[10] |
| Dual Aromatase-Sulfatase Inhibitor | Parent phenol of imidazole derivative | Aromatase | 0.028[10][11] |
| N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide | Compound 5l | Acetylcholinesterase (AChE) | 52,630 ± 140[12] |
| N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide | Compound 5h | α-glucosidase | 57,380 ± 190[12] |
Signaling Pathways and Mechanisms of Action
Enzyme inhibitors exert their effects by modulating key signaling pathways. For instance, dual aromatase-sulfatase inhibitors block the local production of estrogens in breast cancer tissue, a critical pathway for the growth of hormone-dependent tumors.
Caption: Dual inhibition of steroid sulfatase and aromatase pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
A Cost-Benefit Analysis of 4-(2-Bromoethoxy)benzonitrile in Multi-Step Synthesis for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision balancing cost, efficiency, and overall yield. This guide provides a comprehensive cost-benefit analysis of 4-(2-Bromoethoxy)benzonitrile, a versatile reagent frequently employed in the synthesis of complex organic molecules, particularly those with a benzofuran core. We will objectively compare its performance with common alternatives, supported by available data, to inform strategic decisions in your synthetic workflows.
This compound serves as a bifunctional reagent, incorporating a reactive bromoethoxy group for etherification and a benzonitrile moiety that can be a precursor to various functional groups or act as a key structural element in bioactive molecules. Its utility is particularly notable in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of drugs with significant therapeutic applications.
Performance Comparison: this compound vs. Alternatives
The primary application of this compound is in O-alkylation reactions, often as a key step in the construction of heterocyclic systems. A common alternative for introducing a two-carbon linker is 1,2-dibromoethane. While seemingly a more straightforward and potentially cheaper option, the use of this compound offers distinct advantages in terms of regioselectivity and the introduction of a functional handle for further elaboration.
| Feature | This compound | 1,2-Dibromoethane | Chloroacetonitrile + Reduction |
| Functionality | Bifunctional: Alkylation and a nitrile group for further modification. | Bifunctional: Double alkylation possible. | Two-step process to achieve similar functionality. |
| Regioselectivity | Generally high in Williamson ether synthesis. | Can lead to mixtures of mono- and di-alkylated products, and potential for polymerization. | Requires an additional reduction step, adding complexity. |
| Reaction Scope | Widely used in the synthesis of benzofurans and other heterocyclic compounds. | General alkylating agent. | Used for introducing a cyanomethyl group. |
| Cost | Higher initial cost per gram. | Lower initial cost per gram. | Variable, depends on the cost of both reagents and the reducing agent. |
| Potential Yield | Can lead to higher overall yields in multi-step syntheses due to fewer side products and purification steps. | Potentially lower yields of the desired mono-alkylated product due to side reactions. | Overall yield is dependent on the efficiency of two separate reactions. |
Experimental Protocols: A Representative Synthesis
The synthesis of benzofuran-based SERMs often involves the construction of the core heterocyclic structure via a Williamson ether synthesis followed by intramolecular cyclization. Below is a representative protocol for the synthesis of a key benzofuran intermediate.
Synthesis of a 2-Arylbenzofuran Intermediate
Step 1: O-Alkylation of a Phenol with this compound
-
Materials: Substituted phenol (1.0 eq.), this compound (1.1 eq.), Potassium Carbonate (K₂CO₃) (2.0 eq.), Acetone or Dimethylformamide (DMF) as solvent.
-
Procedure: To a solution of the substituted phenol in acetone or DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes. This compound is then added, and the reaction mixture is heated to reflux (for acetone) or 80-100 °C (for DMF) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 2: Intramolecular Cyclization to form the Benzofuran Ring
-
Materials: The product from Step 1, a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK), and a suitable solvent like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO).
-
Procedure: The O-alkylated intermediate is dissolved in an anhydrous solvent under an inert atmosphere. The strong base is added portion-wise at 0 °C, and the reaction is then allowed to warm to room temperature or heated as required. The progress of the cyclization is monitored by TLC. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final benzofuran product is purified by crystallization or column chromatography.
Cost-Benefit Analysis in the Context of Drug Development
While the initial procurement cost of this compound may be higher than that of simpler alternatives like 1,2-dibromoethane, a comprehensive cost-benefit analysis must consider the entire synthetic route.
Factors Favoring this compound:
-
Higher Overall Yield: The enhanced regioselectivity and reduced side reactions often translate to a higher yield of the desired intermediate, which is a critical factor in multi-step syntheses where overall yield is a product of individual step yields.
-
Reduced Purification Costs: Cleaner reaction profiles can significantly reduce the time and resources spent on purification, including costly chromatographic materials and solvents.
-
Built-in Functionality: The benzonitrile group provides a convenient handle for further chemical transformations, potentially shortening the overall synthetic sequence compared to alternatives that would require additional steps to introduce such functionality.
-
Time Savings: Fewer side reactions and purification steps lead to a more streamlined and time-efficient synthesis, a crucial advantage in the fast-paced environment of drug discovery and development.
Considerations for Alternatives:
-
Lower Upfront Cost: For initial exploratory studies or when cost is the primary driver and lower yields are acceptable, simpler reagents like 1,2-dibromoethane might be considered.
-
Simpler Reagent: In some specific applications where the introduction of a nitrile group is not required, the use of a simpler alkylating agent might be sufficient.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
The synthesized benzofuran derivatives often serve as scaffolds for developing SERMs. These molecules exert their therapeutic effect by modulating the activity of estrogen receptors (ERα and ERβ). The binding of a SERM to the estrogen receptor can lead to either agonistic or antagonistic effects depending on the tissue type, a phenomenon central to their therapeutic utility.
Conclusion
A Comparative Environmental Impact Guide to Synthetic Routes Utilizing Benzonitrile Precursors
Benzonitrile and its derivatives are fundamental precursors in the synthesis of a wide array of chemical products, from bulk chemicals to complex active pharmaceutical ingredients (APIs). The selection of a synthetic route has profound implications not only for yield and purity but also for the overall environmental footprint of the process. This guide provides a comparative analysis of different synthetic transformations starting from benzonitrile, focusing on key green chemistry metrics, detailed experimental protocols, and process workflows. The objective is to equip researchers, scientists, and drug development professionals with the data to make more sustainable choices in chemical synthesis.
Reduction of Benzonitrile to Benzylamine
The reduction of the nitrile group is a cornerstone transformation for producing primary amines like benzylamine, a valuable intermediate in the pharmaceutical and agrochemical industries. The most common industrial method is catalytic hydrogenation, which is often considered a green and atom-efficient process. However, the choice of catalyst, solvent, and reaction conditions significantly influences its environmental impact and selectivity.
Data Presentation: Environmental Impact Comparison
The following table compares two common catalytic systems for the hydrogenation of benzonitrile to benzylamine, highlighting key performance and environmental indicators.
| Metric / Parameter | Route 1: Pd/C Catalysis | Route 2: Amorphous NiAl Alloy |
| Product | Benzylamine | Benzylamine |
| Yield / Conversion | Complete Conversion | 99.9% Conversion |
| Selectivity | ~95% to Benzylamine | 95.2% to Benzylamine |
| Atom Economy (%) | 100% (ideal) | 100% (ideal) |
| Key Reagents | Benzonitrile, H₂ | Benzonitrile, H₂ |
| Catalyst | Palladium on Carbon (Pd/C) | Amorphous Nickel-Aluminium Alloy |
| Solvent System | Dichloromethane/Water | Ethanol |
| Temperature | 30°C | 40°C |
| Pressure | 6 bar | 2.0 MPa (20 bar) |
| Reaction Time | ~13 hours | 60 minutes |
| Key Waste Products | Toluene (from hydrogenolysis), secondary/tertiary amines, solvent waste | Secondary/tertiary amines, solvent waste |
| Environmental Considerations | - Use of dichloromethane (a hazardous solvent). - Palladium is a precious metal with high environmental and economic cost. - Mild reaction conditions save energy. | - Use of ethanol (a greener solvent). - Nickel is a more abundant, less costly metal than palladium. - Higher pressure requires more energy input. - Shorter reaction time is advantageous. |
Experimental Protocols
Route 1: Selective Hydrogenation over Palladium on Carbon (Pd/C) .[1] A supported palladium catalyst is used for the liquid-phase hydrogenation of benzonitrile (BN) to benzylamine (BA). The reaction is conducted under mild conditions (30°C, 6 bar) in a biphasic solvent system of water and dichloromethane, with the presence of sodium dihydrogen phosphate (NaH₂PO₄). This setup allows for complete conversion of benzonitrile with a high selectivity (95%) to the desired benzylamine. The primary byproduct is toluene, formed through a subsequent hydrogenolysis step.[1][2]
Route 2: Hydrogenation over Amorphous NiAl Alloy Catalyst .[3] Benzonitrile is selectively hydrogenated using an activated amorphous nickel-aluminium alloy catalyst. The reaction is performed in ethanol, a more environmentally benign solvent. Optimal conditions are achieved at 40°C and 2.0 MPa pressure, with a catalyst dosage of 6% (mass fraction based on benzonitrile) and the addition of 10% NaOH. Under these conditions, a 99.9% conversion of benzonitrile and 95.2% selectivity to benzylamine can be reached within 60 minutes.[3]
Visualization: Benzonitrile Reduction Pathways
References
Safety Operating Guide
Safe Disposal of 4-(2-Bromoethoxy)benzonitrile: A Procedural Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-(2-Bromoethoxy)benzonitrile. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. The following protocols are based on safety data sheets for structurally similar compounds and represent best practices for handling halogenated organic nitriles.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. Safe handling practices should be observed at all times in a well-ventilated area or under a chemical fume hood.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. |
Spill and Leak Procedures
In the event of a spill or leak, the following steps should be taken to mitigate exposure and environmental contamination:
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.
-
Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for disposal.[1][2] Avoid creating dust.[1][2]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated clothing and cleaning materials should be placed in a sealed container for proper disposal.
Waste Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Segregation: Do not mix with other waste streams. Keep in a suitable, closed container that is clearly labeled.[1][2]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]
-
Incineration: The recommended method of disposal is through a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[2][3]
-
Environmental Precaution: Do not allow the chemical to enter drains or sewer systems.[1][2][3]
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is a general guide based on available safety data for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and governmental regulations.
References
Personal protective equipment for handling 4-(2-Bromoethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2-Bromoethoxy)benzonitrile (CAS No. 37142-39-5). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2]
Table 1: Summary of Hazard Information
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye and Face | Chemical safety goggles and a face shield are mandatory to protect against splashes and fine particles.[3][4] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness) are required. Always inspect gloves before use and use proper removal techniques.[5] |
| Body | A laboratory coat must be worn. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[3] |
| Respiratory | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6] |
Step-by-Step Handling and Operations Plan
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Assemble all necessary equipment (glassware, reagents, waste containers) inside the fume hood before starting work.
-
Don all required PPE as specified in Table 2.
Handling and Use:
-
Handle this compound exclusively within the fume hood.
-
Avoid creating dust. If the compound is a solid, handle it gently.
-
For transfers, use appropriate tools such as a spatula or powder funnel to minimize dust generation.
-
Keep the container tightly closed when not in use.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in case of exposure.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
Spill, Decontamination, and Disposal Plan
Spill Response:
-
Evacuate the immediate area and ensure the fume hood is functioning correctly.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste.[4]
-
Do not allow the spilled material to enter drains or waterways.[3]
Decontamination:
-
Surfaces: Decontaminate surfaces that have come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Glassware: Rinse contaminated glassware three times with an appropriate solvent. Collect the rinsate as hazardous waste.
-
PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container. Reusable PPE should be thoroughly decontaminated before reuse.
Waste Disposal:
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and compatible container for hazardous waste.
-
Contaminated Materials: All materials used for spill cleanup and decontamination (absorbents, wipes, disposable PPE) must also be disposed of as hazardous waste.
-
Disposal Protocol: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[3][7]
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | C9H8BrNO | CID 2452212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile,4-(2-bromoethoxy)- | CymitQuimica [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
